UNC 0631
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC0631: A Comprehensive Technical Guide to a Potent G9a/GLP Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0631 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). By competitively inhibiting the binding of the histone H3 substrate, UNC0631 effectively reduces the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This guide provides an in-depth overview of the function, mechanism of action, and experimental applications of UNC0631, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Core Function and Mechanism of Action
UNC0631 functions as a highly potent inhibitor of the histone methyltransferases G9a and GLP.[1][2] These enzymes are primarily responsible for mono- and dimethylation of H3K9 in euchromatin, epigenetic modifications that play a crucial role in regulating gene expression and maintaining chromatin structure. The inhibition of G9a and GLP by UNC0631 leads to a significant reduction in global H3K9me2 levels, thereby altering the epigenetic landscape and influencing gene transcription.
The mechanism of action of UNC0631 is substrate-competitive. It occupies the histone H3 peptide-binding groove of G9a and GLP, preventing the natural substrate from accessing the enzyme's active site. This direct competition effectively blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3.
Quantitative Data Summary
The potency and cellular activity of UNC0631 have been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target | Assay Type | IC50 | Reference |
| G9a | SAHH-coupled assay | 4 nM | [1] |
Table 2: Cellular Activity - Reduction of H3K9me2 Levels
| Cell Line | Assay Type | IC50 | Reference |
| MDA-MB-231 | In-Cell Western | 25 nM | [1] |
| MCF7 | In-Cell Western | 18 nM | |
| PC3 | In-Cell Western | 26 nM | |
| 22RV1 | In-Cell Western | 24 nM | |
| HCT116 wt | In-Cell Western | 51 nM | |
| HCT 116 p53-/- | In-Cell Western | 72 nM | |
| IMR90 | In-Cell Western | 46 nM |
Signaling Pathways and Downstream Effects
The inhibition of G9a and GLP by UNC0631 has profound effects on cellular signaling and gene expression. By reducing the repressive H3K9me2 mark, UNC0631 can lead to the reactivation of silenced genes, including tumor suppressor genes. The G9a/GLP signaling pathway is intricate, involving interactions with other epigenetic modifiers and transcription factors to regulate a wide array of cellular processes.
G9a/GLP-Mediated Gene Silencing Pathway
References
The Discovery of UNC0631: A Potent G9a/GLP Inhibitor for Epigenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks associated with transcriptional repression.[1][2] G9a and GLP often form a heterodimeric complex to carry out their functions and have been implicated in various disease states, including cancer, making them attractive targets for therapeutic intervention.[2][3][4] This technical guide details the discovery, mechanism of action, and experimental validation of UNC0631, a potent and cell-penetrant small molecule inhibitor of G9a and GLP, which has become a valuable tool for dissecting the biological roles of these enzymes.
Introduction to G9a/GLP and Their Role in Gene Silencing
G9a and GLP are SET domain-containing lysine methyltransferases that play a crucial role in silencing euchromatic genes.[2][5] The G9a/GLP complex is the primary driver of H3K9me1 and H3K9me2 in euchromatin.[2] These methylated lysine residues serve as docking sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which further recruit machinery to condense chromatin and repress gene transcription.[1] Beyond histones, G9a and GLP can also methylate non-histone proteins, including p53, expanding their regulatory influence.[6][7] The G9a/GLP complex can also mediate transcriptional silencing independently of its catalytic activity by recruiting DNA methyltransferases (DNMTs), leading to DNA methylation.[1][8] Given their role in maintaining gene silencing and their overexpression in various cancers, inhibitors of G9a/GLP are of significant interest.[3][4]
The Discovery of UNC0631: A Journey of Chemical Optimization
The discovery of UNC0631 stemmed from efforts to improve upon earlier G9a/GLP inhibitors, such as BIX01294. While BIX01294 was a valuable first-generation inhibitor, it suffered from lower potency and poor selectivity. Subsequent research focused on the 7-aminoalkoxy-quinazoline scaffold to develop more potent and cell-active compounds.[7]
The development of UNC0631 was part of a systematic structure-activity relationship (SAR) study aimed at enhancing cellular permeability and potency while minimizing cytotoxicity.[7] This optimization process involved modifying various parts of the quinazoline (B50416) scaffold to balance in vitro potency with the physicochemical properties required for effective cell penetration, such as lipophilicity.[7] This effort led to the identification of a series of potent inhibitors, including UNC0638, UNC0646, and UNC0631, which demonstrated high potency in reducing cellular H3K9me2 levels and an excellent separation between their functional potency and cellular toxicity.[7] UNC0631 emerged as a potent tool compound suitable for investigating cellular systems.[9]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of UNC0631.
| In Vitro Potency | |
| Target | IC50 |
| G9a | 4 nM[9][10] |
| Cellular Potency (H3K9me2 Reduction via In-Cell Western) | |
| Cell Line | IC50 |
| MDA-MB-231 (Breast Cancer) | 25 nM[9][10] |
| MCF7 (Breast Cancer) | 18 nM[9] |
| PC3 (Prostate Cancer) | 26 nM[9] |
| 22RV1 (Prostate Cancer) | 24 nM[9] |
| HCT116 wt (Colon Cancer) | 51 nM[9] |
| HCT116 p53-/- (Colon Cancer) | 72 nM[9] |
| IMR90 (Normal Fibroblast) | 46 nM[9] |
| Cellular Toxicity | |
| Cell Line | Assay |
| MDA-MB-231 | MTT |
Mechanism of Action
UNC0631 acts as a potent inhibitor of the methyltransferase activity of G9a and GLP.[11] It forms stable interactions within the enzyme's active site, inducing a conformational change that hinders substrate access and alters the enzyme's dynamics.[11] Studies on related compounds in the same chemical series have shown them to be competitive with the peptide (histone) substrate and non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[12] This dual mechanism effectively blocks the transfer of methyl groups to histone and non-histone substrates.
Experimental Protocols
In Vitro G9a Inhibition Assay (SAHH-coupled)
This fluorescence-based assay measures the activity of G9a by quantifying the production of S-adenosyl-l-homocysteine (SAH), a byproduct of the methylation reaction.[3][7]
-
Principle: SAH is hydrolyzed by S-adenosyl-l-homocysteine hydrolase (SAHH) to homocysteine and adenosine (B11128). Adenosine is then converted to inosine (B1671953) by adenosine deaminase. The free sulfhydryl group of homocysteine reacts with the thiol-sensitive fluorophore, ThioGlo, producing a fluorescent signal proportional to the enzyme activity.[13]
-
Reagents:
-
Assay Buffer: 25 mM potassium phosphate (B84403) (pH 7.5), 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100.[13]
-
Enzyme: Recombinant G9a (e.g., 25 nM final concentration).[13]
-
Substrate: Histone H3(1-25) peptide (e.g., 10 µM final concentration).[13]
-
Cofactor: S-adenosyl-l-methionine (SAM) (e.g., 25 µM final concentration).[13]
-
Coupling Enzymes: SAHH (5 µM) and adenosine deaminase (0.3 U/mL).[13]
-
Detection Reagent: ThioGlo (15 µM).[13]
-
Inhibitor: UNC0631 at various concentrations.
-
-
Procedure:
-
Prepare the assay mixture containing buffer, SAHH, adenosine deaminase, SAM, and ThioGlo.
-
Add UNC0631 at desired concentrations to the assay plate wells.
-
Add the G9a enzyme and incubate for a short period (e.g., 2 minutes).[13]
-
Initiate the reaction by adding the histone H3 peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular H3K9me2 Inhibition Assay (In-Cell Western)
This immunofluorescence-based assay quantifies the levels of a specific protein modification (H3K9me2) within cells cultured in a microplate format.[7]
-
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific for H3K9me2 is added, followed by a fluorescently labeled secondary antibody. A second dye (e.g., DRAQ5) is used to stain the cell nucleus to normalize for cell number. The fluorescence intensity is measured using an imaging system.[7]
-
Reagents:
-
Cell Line: e.g., MDA-MB-231 breast cancer cells.
-
Inhibitor: UNC0631.
-
Fixative: Formaldehyde.
-
Permeabilization Buffer: Triton X-100 in PBS.
-
Blocking Buffer: e.g., Odyssey Blocking Buffer.
-
Primary Antibody: Anti-H3K9me2 antibody.
-
Secondary Antibody: IRDye-labeled secondary antibody.
-
Normalization Dye: DRAQ5.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of UNC0631 for a specified duration (e.g., 48 hours).[9]
-
Wash the cells with PBS and fix them with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-H3K9me2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DRAQ5.
-
Wash and scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both H3K9me2 and DRAQ5.
-
Normalize the H3K9me2 signal to the DRAQ5 signal and calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial reductases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]
-
Reagents:
-
Cell Line: e.g., MDA-MB-231 cells.
-
Inhibitor: UNC0631.
-
MTT Reagent.
-
Solubilization Solution: e.g., DMSO or a solution of HCl in isopropanol.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with UNC0631 as in the In-Cell Western assay.
-
After the treatment period, add MTT reagent to each well and incubate for a few hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for toxicity.
-
Mandatory Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of UNC0631.
Caption: Logical workflow for the discovery and optimization of UNC0631.
Caption: Competitive inhibition mechanism of UNC0631 on G9a/GLP.
Conclusion
UNC0631 is a potent, selective, and cell-active inhibitor of the G9a and GLP histone methyltransferases. Its discovery through rigorous medicinal chemistry efforts has provided the research community with a crucial tool to investigate the roles of H3K9 methylation in gene regulation, development, and disease. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists utilizing UNC0631 to further unravel the complexities of epigenetic control.
References
- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
UNC0631: A Technical Guide to a Potent G9a/GLP Inhibitor in Epigenetic Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of UNC0631, a selective small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). It details its mechanism of action, quantitative potency, relevant experimental protocols, and its application as a chemical probe in epigenetic research and therapeutic development.
Introduction to Epigenetic Regulation and G9a/GLP
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence[1]. These modifications are crucial for normal development and cellular differentiation, but their dysregulation is implicated in numerous diseases, including cancer[1][2][3]. One of the core mechanisms of epigenetic control is the post-translational modification of histone proteins[3].
The methylation of lysine (B10760008) residues on histones is a key signaling mechanism in chromatin biology[4]. Specifically, the di-methylation of histone H3 at lysine 9 (H3K9me2) is a hallmark of transcriptional repression[5]. The primary enzymes responsible for establishing this repressive mark in euchromatin are G9a (also known as EHMT2 or KMT1C) and the highly homologous G9a-like protein (GLP, also known as EHMT1)[4][5][6]. G9a and GLP form a heterodimeric complex that catalyzes the mono- and di-methylation of H3K9[6]. Given their central role in gene silencing, G9a and GLP have emerged as significant targets for therapeutic intervention and for chemical probes to dissect epigenetic pathways[7].
UNC0631 is a potent and selective, cell-permeable small molecule developed as a chemical probe to investigate the function of G9a and GLP[8][9]. Its ability to specifically inhibit these enzymes and reduce cellular H3K9me2 levels makes it an invaluable tool for epigenetic research and drug discovery[10][11][12].
UNC0631: Mechanism of Action
UNC0631 is a quinazoline-based compound that functions as a substrate-competitive inhibitor of G9a and GLP[13]. It occupies the substrate-binding groove and the lysine-binding channel of the enzymes, thereby preventing interaction with the histone H3 tail[13]. This mechanism is distinct from S-adenosyl-L-methionine (SAM) cofactor competition, providing a specific mode of inhibition[13]. By blocking the catalytic activity of the G9a/GLP complex, UNC0631 prevents the transfer of methyl groups to H3K9. This leads to a global reduction in H3K9me2 levels, removal of repressive chromatin marks, and subsequent modulation of the expression of G9a/GLP target genes[8][13].
Quantitative Data: Potency and Selectivity
UNC0631 demonstrates high potency against its target enzymes in biochemical assays and robustly reduces H3K9me2 levels in cellular contexts across a variety of cell lines[8][9].
Table 1: In Vitro Biochemical Potency of UNC0631
| Target Enzyme | IC50 Value | Assay Type | Reference(s) |
| G9a | ~4-6 nM | SAHH-coupled | [8][10][14][15][16] |
| GLP | ~15 nM | SAHH-coupled | [16] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of UNC0631 required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | IC50 Value (H3K9me2 Reduction) | Reference(s) |
| MDA-MB-231 (Breast Cancer) | 25 nM | [8][10][11][14] |
| MCF7 (Breast Cancer) | 18 nM | [8] |
| PC3 (Prostate Cancer) | 26 nM | [8] |
| 22RV1 (Prostate Cancer) | 24 nM | [8] |
| HCT116 wt (Colon Cancer) | 51 nM | [8] |
| HCT 116 p53-/- (Colon Cancer) | 72 nM | [8] |
| IMR90 (Normal Lung Fibroblast) | 46 nM | [8] |
Cellular IC50 values were determined after 48 hours of treatment. These values highlight the compound's ability to effectively engage its target within a cellular environment.
UNC0631 exhibits excellent selectivity for G9a/GLP over other histone methyltransferases and non-epigenetic targets, making it a reliable chemical probe[5][17][18]. For example, its predecessor UNC0638 showed >5,000-fold selectivity for G9a/GLP over the DNA methyltransferase DNMT1 and >200-fold selectivity over the demethylase JMJD2E[18].
Experimental Protocols and Workflows
The following section details standardized protocols for key experiments used to characterize the activity of UNC0631.
In Vitro Histone Methyltransferase (HMT) Assay
The S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay is a common method to determine the in vitro potency of HMT inhibitors[15][18]. It measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction[15].
Detailed Methodology:
-
Assay Preparation: Prepare an assay mixture in a 384-well plate containing buffer (e.g., 25 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 2 mM MgCl2), 5 µM SAHH, 0.3 U/mL adenosine deaminase, 25 µM SAM, and 15 µM of a thiol-sensitive fluorophore like ThioGlo[15].
-
Enzyme Addition: Add the G9a or GLP enzyme to a final concentration of approximately 25 nM and 100 nM, respectively[15].
-
Inhibitor Addition: Add UNC0631 across a range of concentrations (e.g., 4 nM to 16 µM) and incubate for 2 minutes[15].
-
Reaction Initiation: Start the reaction by adding the specific histone peptide substrate (e.g., 10 µM H3 1-25 peptide for G9a)[15].
-
Data Acquisition: Immediately monitor the increase in fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~528 nm) for 20 minutes[15]. The signal corresponds to the concentration of homocysteine produced, which is proportional to enzyme activity.
-
Analysis: Correct activity values by subtracting background fluorescence. Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software[15].
Cellular H3K9me2 Quantification by Western Blot
Western blotting is used to measure the change in global H3K9me2 levels in cells following UNC0631 treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with various concentrations of UNC0631 or DMSO (vehicle control) for a specified duration, typically 48 hours[9][18].
-
Lysis: Wash cells with PBS and lyse them directly in buffer (e.g., RIPA) supplemented with protease inhibitors. Scrape the cells and collect the lysate[19].
-
Chromatin Shearing: Sonicate the lysate to shear chromatin and ensure histones are solubilized. Crucially, do not centrifuge and discard the pellet after sonication , as this contains the bulk of the chromatin and histones[19]. Boil the sample directly after sonication.
-
Quantification: Measure the total protein concentration of each sample for equal loading.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for H3K9me2[20]. Separately, or after stripping, probe with an antibody for total Histone H3 as a loading control[20][21].
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate[20].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K9me2 signal to the total H3 signal to determine the relative reduction in methylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the reduction in H3K9me2 occurs at the promoter regions of specific target genes.
Detailed Methodology:
-
Cell Treatment and Crosslinking: Treat cells with UNC0631 as described previously. Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature[22][23].
-
Quenching and Lysis: Stop the crosslinking reaction by adding glycine[22]. Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments, typically between 200 and 1000 base pairs in length[22][24].
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K9me2. A no-antibody or IgG control should be included[24].
-
Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to capture the antibody-chromatin complexes[22][24].
-
Washing and Elution: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinks: Reverse the formaldehyde crosslinks by incubating at 65°C for several hours or overnight[25]. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers designed for the promoter regions of target genes to quantify the enrichment of H3K9me2[26]. Alternatively, the DNA can be used to prepare libraries for next-generation sequencing (ChIP-Seq) for genome-wide analysis[20][25].
Applications in Research and Drug Development
UNC0631 is a critical tool for dissecting the biological roles of G9a/GLP and the H3K9me2 mark.
-
Cancer Research: Dysregulation of G9a is linked to various cancers[5]. UNC0631 and its analogs are used to study the effect of G9a/GLP inhibition on tumor growth, cell proliferation, and the reactivation of silenced tumor suppressor genes[27]. For example, G9a inhibition has shown increased efficacy against MYCN-amplified neuroblastoma[5].
-
Metabolic Diseases: Recent studies have shown that UNC0631 can reinforce mitochondrial function and upregulate UCP1, a key protein in thermogenesis, suggesting a potential therapeutic role in obesity and related metabolic disorders[28][29].
-
Stem Cell Biology and Development: G9a-mediated gene silencing is vital for maintaining pluripotency and guiding differentiation in embryonic stem cells[5]. UNC0631 allows researchers to probe the timing and impact of H3K9me2 removal during these processes.
-
Drug Development: As a well-characterized chemical probe, UNC0631 serves as a benchmark for the development of new, more drug-like G9a/GLP inhibitors with improved pharmacokinetic properties for clinical applications[1][5][12][30]. The development of epigenetic drugs is a rapidly growing field, and inhibitors of histone methyltransferases are a major focus[2][3][7].
The logical cascade of UNC0631's action from enzyme inhibition to a biological outcome is summarized below.
Conclusion
UNC0631 is a cornerstone chemical probe for the study of epigenetics. As a potent and selective inhibitor of the G9a and GLP histone methyltransferases, it has provided profound insights into the role of H3K9 di-methylation in gene silencing, development, and disease. The well-defined mechanism of action, robust cellular activity, and the availability of detailed experimental protocols make UNC0631 an indispensable tool for researchers in academia and industry who are working to unravel the complexities of the epigenetic code and develop next-generation therapeutics.
References
- 1. Epigenetics: rethinking of drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second coming of epigenetic drugs | EMBO Reports [link.springer.com]
- 3. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC0631 | G9a inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targets in Epigenetics: Inhibiting the Methyl Writers of the Histone Code - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNC0631 - Applications - CAT N°: 11084 [bertin-bioreagent.com]
- 15. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. scbt.com [scbt.com]
- 18. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 23. whatisepigenetics.com [whatisepigenetics.com]
- 24. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Histone methyltransferase G9a inhibitor (UNC0631) reinforces mitochondrial function and upregulates UCP1 in brown adipocytes and screening of epigenetic libraries - Physiology and Pharmacology [ppj.phypha.ir]
- 29. researchgate.net [researchgate.net]
- 30. What is the potential of epigenetics in drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC0631: A Technical Guide to the Inhibition of G9a/GLP and H3K9me2 Suppression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of UNC0631, a potent small molecule inhibitor of the G9a (EHMT2) and G9a-like protein (GLP, EHMT1) histone methyltransferases. It details the compound's mechanism of action, quantitative efficacy, and the experimental protocols necessary to investigate its effects on the epigenetic mark, histone H3 lysine (B10760008) 9 dimethylation (H3K9me2).
Introduction: The G9a/GLP Complex and H3K9me2
In eukaryotic cells, genomic DNA is packaged into a dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins (H2A, H2B, H3, and H4). Post-translational modifications (PTMs) of these histone tails play a critical role in regulating chromatin structure and gene expression.
One such modification, the methylation of histone H3 at lysine 9 (H3K9), is a key epigenetic mark associated with transcriptional repression.[1][2] The G9a (EHMT2/KMT1C) and GLP (EHMT1/KMT1D) protein lysine methyltransferases are the primary enzymes responsible for establishing H3K9 monomethylation (H3K9me1) and dimethylation (H3K9me2) in euchromatic regions of the genome.[3][4] These enzymes typically function as a stable heterodimeric complex.[3] The deposition of H3K9me2 creates a binding site for effector proteins, such as Heterochromatin Protein 1 (HP1), which further promote chromatin compaction and gene silencing.[3][5]
Given the role of G9a/GLP in gene silencing, their dysregulation has been implicated in various diseases, including cancer and neurodevelopmental disorders.[6][7] This has driven the development of small molecule inhibitors to probe the function of G9a/GLP and to explore their therapeutic potential. UNC0631 is a potent, selective, and cell-permeable inhibitor of the G9a/GLP complex, making it an invaluable tool for studying the dynamics of H3K9me2-mediated gene regulation.[8][9]
Mechanism of Action: UNC0631 Inhibition
UNC0631 acts as a competitive inhibitor at the substrate-binding site of G9a and GLP.[10] It occupies the groove where the histone H3 tail would normally bind, preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to the lysine 9 residue.[10] This direct inhibition of the G9a/GLP enzymatic activity leads to a global reduction in cellular H3K9me2 levels, subsequently de-repressing the transcription of G9a/GLP target genes.[5][10]
Quantitative Data Presentation
UNC0631 exhibits high potency against the G9a/GLP complex in biochemical assays and effectively reduces H3K9me2 levels in various cell lines.
Table 1: Biochemical Potency of UNC0631
| Target | Assay Type | IC50 | Reference |
| G9a | SAHH-coupled Enzymatic Assay | 4 nM | [8][11][12] |
| G9a | (Alternate Value) | 6 nM | [13] |
| GLP | SAHH-coupled Enzymatic Assay | <15 nM | [14] |
| GLP | (Alternate Value) | 15 nM | [13] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of UNC0631 required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of UNC0631 in Reducing H3K9me2
| Cell Line | Cell Type | IC50 (ICW Assay) | Reference |
| MDA-MB-231 | Human Breast Cancer | 25 nM | [8][12] |
| MCF7 | Human Breast Cancer | 18 nM | [8][9] |
| PC3 | Human Prostate Cancer | 26 nM | [8][9] |
| 22RV1 | Human Prostate Cancer | 24 nM | [8][9] |
| HCT116 (wt) | Human Colorectal Cancer | 51 nM | [8][9] |
| HCT116 (p53-/-) | Human Colorectal Cancer | 72 nM | [8][9] |
| IMR90 | Human Fetal Lung Fibroblast | 46 nM | [8][9] |
ICW (In-Cell Western) IC50 values represent the concentration of UNC0631 required to reduce the H3K9me2 signal by 50% in cultured cells.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and effects of UNC0631.
G9a/GLP Enzymatic Assay (SAHH-Coupled)
This biochemical assay quantifies the enzymatic activity of G9a/GLP by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. The SAH is hydrolyzed to homocysteine, which is then detected using a thiol-sensitive fluorophore.
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 25 mM potassium phosphate (B84403) (pH 7.5), 1 mM EDTA, 2 mM MgCl2, and 0.01% Triton X-100.[11]
-
Reagent Preparation: Prepare stock solutions of UNC0631 in DMSO. Serially dilute the inhibitor to achieve final assay concentrations ranging from picomolar to micromolar.
-
Assay Plate Setup: In a 384-well plate, combine the assay buffer with 5 µM S-adenosyl-L-homocysteine hydrolase (SAHH), 0.3 U/mL adenosine deaminase, 25 µM S-adenosylmethionine (SAM), and 15 µM of the thiol-sensitive fluorophore, ThioGlo.[11]
-
Inhibitor Addition: Add the serially diluted UNC0631 or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the G9a or GLP enzyme (e.g., 25 nM final concentration) to the wells.[11] Allow a brief pre-incubation period (e.g., 2 minutes).[11]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the histone peptide substrate (e.g., 10 µM H3 peptide, amino acids 1-25).[11]
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~528 nm) over time (e.g., 20 minutes).[11]
-
Data Analysis: Correct activity values by subtracting the background signal from wells without the enzyme. Plot the initial reaction rates against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Western Blot for H3K9me2 Detection
This protocol is used to quantify the relative changes in global H3K9me2 levels within cells following treatment with UNC0631.
Protocol:
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with various concentrations of UNC0631 (and a DMSO vehicle control) for a specified duration (e.g., 48-96 hours).[10]
-
Protein Extraction:
-
Option A (Histone Extraction): Perform an acid extraction protocol to enrich for histone proteins.
-
Option B (Whole Cell Lysate): Lyse cells directly in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate the sample to shear chromatin and ensure histone release. Do not pellet the chromatin debris after sonication, as this contains the histones.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in LDS sample buffer. Load equal amounts of protein (e.g., 0.5-20 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the H3K9me2 signal to the total H3 signal for each sample.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful method to identify the genome-wide localization of H3K9me2 and to observe how these patterns change following UNC0631 treatment.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with UNC0631 or DMSO vehicle as described previously.
-
Cross-linking: Covalently cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium (e.g., to a final concentration of 1%) and incubating for 10 minutes at room temperature.[16] Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[16][17]
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with a specific antibody against H3K9me2. A parallel IP with a non-specific IgG antibody should be performed as a control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[18]
-
Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an input control sample (chromatin saved before the IP step). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.[18] Sequence the libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis: Align sequenced reads to a reference genome. Use peak-calling algorithms to identify regions of H3K9me2 enrichment. Perform differential binding analysis to identify genomic regions where H3K9me2 levels change significantly upon UNC0631 treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19]
Protocol:
-
Cell Treatment: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat one aliquot of the cell suspension with a saturating concentration of UNC0631 and another with vehicle (DMSO). Incubate for 1-2 hours at 37°C.[19]
-
Heating Step: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes) using a thermocycler.[19][20] Cool the samples immediately on ice.
-
Cell Lysis: Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[21]
-
Sample Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble G9a or GLP in each sample using Western blotting.
-
Data Analysis: Quantify the band intensity for G9a/GLP at each temperature for both the UNC0631-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) to the right for the UNC0631-treated sample compared to the control indicates target stabilization and confirms direct engagement.[22]
Conclusion
UNC0631 is a cornerstone chemical probe for investigating the biological roles of the G9a/GLP methyltransferase complex and the epigenetic mark H3K9me2. Its high potency and cellular activity allow for robust suppression of H3K9me2, leading to the de-repression of target genes. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize UNC0631 in their studies, from initial biochemical characterization to complex genome-wide epigenetic profiling. Through the application of these methods, the scientific community can continue to unravel the intricate mechanisms of epigenetic regulation in both health and disease.
References
- 1. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 4. Recognition of H3K9 methylation by GLP is required for efficient establishment of H3K9 methylation, rapid target gene repression, and mouse viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 19. benchchem.com [benchchem.com]
- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
UNC0631 in Gene Silencing Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes play a critical role in gene silencing by catalyzing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes. This technical guide provides an in-depth overview of UNC0631, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers utilizing UNC0631 in their studies on gene regulation, cancer biology, neuroscience, and other related fields.
Mechanism of Action
UNC0631 is a quinazoline-based compound that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of G9a and GLP.[1][2] By occupying this site, UNC0631 prevents the transfer of a methyl group from SAM to the lysine 9 residue of histone H3. This inhibition of enzymatic activity leads to a global decrease in H3K9me2 levels, a hallmark of G9a/GLP activity. The reduction of this repressive histone mark on gene promoters can lead to a more open chromatin structure, allowing for the binding of transcription factors and the subsequent expression of previously silenced genes.[3][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and cellular activity of UNC0631.
Table 1: Biochemical Potency of UNC0631
| Target | IC50 (nM) | Assay Type |
| G9a | 4 - 6 | SAHH-coupled assay |
| GLP | 15 | SAHH-coupled assay |
| Data sourced from[1][2] |
Table 2: Cellular Activity of UNC0631 - H3K9me2 Reduction
| Cell Line | IC50 (nM) for H3K9me2 reduction |
| MDA-MB-231 (Breast Cancer) | 25 |
| MCF7 (Breast Cancer) | 18 |
| PC3 (Prostate Cancer) | 26 |
| 22RV1 (Prostate Cancer) | 24 |
| HCT116 wt (Colon Cancer) | 51 |
| HCT116 p53-/- (Colon Cancer) | 72 |
| IMR90 (Normal Fibroblast) | 46 |
| Data sourced from[1] |
Table 3: Cytotoxicity of UNC0631
| Cell Line | IC50 (µM) for Cytotoxicity (MTT Assay) |
| MDA-MB-231 (Breast Cancer) | 2.8 |
| Data sourced from[5] |
Signaling Pathways and Experimental Workflows
G9a/GLP-Mediated Gene Silencing Pathway
G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9 dimethylation in euchromatin. This methylation event serves as a docking site for effector proteins, such as Heterochromatin Protein 1 (HP1), which further recruit machinery to condense chromatin and silence gene expression. This pathway can also interact with other epigenetic modifications, such as DNA methylation, to establish and maintain a repressive chromatin state.
Caption: G9a/GLP-mediated gene silencing pathway and the inhibitory action of UNC0631.
Regulation of the Hippo Pathway by G9a
Recent studies have shown that G9a can regulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. G9a-mediated silencing of the tumor suppressor LATS2 leads to the activation of the transcriptional co-activator YAP, promoting cell growth and proliferation. UNC0631 can reverse this effect by inhibiting G9a, leading to the re-expression of LATS2 and subsequent inactivation of YAP.
Caption: G9a-mediated regulation of the Hippo signaling pathway.
Experimental Workflow for Investigating UNC0631 Effects
A typical workflow to investigate the effects of UNC0631 on a specific gene or cellular process involves treating cells with the inhibitor, followed by a series of molecular and cellular assays to assess changes in histone methylation, gene expression, and cell phenotype.
Caption: A general experimental workflow for studying the effects of UNC0631.
Experimental Protocols
Biochemical Assay: SAHH-Coupled Histone Methyltransferase (HMT) Assay
This protocol is for determining the in vitro IC50 of UNC0631 against G9a and GLP.
Materials:
-
Recombinant G9a or GLP enzyme
-
S-adenosyl-L-methionine (SAM)
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Adenosine (B11128) deaminase
-
ThioGlo1
-
UNC0631
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
384-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 500 nm)
Procedure:
-
Prepare a serial dilution of UNC0631 in DMSO.
-
In a 384-well plate, add 2 µL of UNC0631 dilution or DMSO (for control).
-
Prepare an enzyme mix containing G9a or GLP in assay buffer. Add 10 µL of the enzyme mix to each well.
-
Prepare a substrate mix containing SAM, H3 peptide, SAHH, adenosine deaminase, and ThioGlo1 in assay buffer.
-
Initiate the reaction by adding 8 µL of the substrate mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each UNC0631 concentration and determine the IC50 value using a suitable software.
Cellular Assay: In-Cell Western (ICW) for H3K9me2 Levels
This protocol measures the effect of UNC0631 on cellular H3K9me2 levels.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well microplate
-
UNC0631
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3 (for normalization)
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit IgG and IRDye 680RD Goat anti-Mouse IgG
-
DNA stain (e.g., DRAQ5™) for normalization
-
LI-COR Odyssey or similar infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of UNC0631 for 48-72 hours.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with fluorescently labeled secondary antibodies and DRAQ5™ diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the Histone H3 or DNA stain signal.
Cellular Assay: MTT for Cell Viability and Cytotoxicity
This protocol assesses the effect of UNC0631 on cell viability.
Materials:
-
Cells of interest
-
96-well microplate
-
UNC0631
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of UNC0631 for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability relative to the DMSO-treated control and determine the IC50 for cytotoxicity.
Molecular Assay: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is for examining the enrichment of H3K9me2 at specific gene promoters following UNC0631 treatment.
Materials:
-
Cells treated with UNC0631 or DMSO
-
1% Formaldehyde (B43269) in PBS
-
Glycine
-
Lysis Buffer
-
Sonication equipment
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoter and a control region
Procedure:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K9me2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C and treat with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Perform qPCR using primers specific to the promoter of the gene of interest and a negative control region.
-
Analyze the data as percent input or fold enrichment over a negative control (e.g., IgG immunoprecipitation).
Conclusion
UNC0631 is a valuable tool for studying the role of G9a/GLP-mediated gene silencing in a wide range of biological processes. Its high potency and selectivity make it a powerful probe for dissecting the epigenetic regulation of gene expression. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments using UNC0631, ultimately contributing to a deeper understanding of the complex interplay between histone methylation and cellular function in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 5. UNC 0631 | CAS:1320288-19-4 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
UNC 0631 target specificity and selectivity
An In-Depth Technical Guide to the Target Specificity and Selectivity of UNC0631
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] G9a and GLP are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks associated with transcriptional repression.[4][5] These enzymes often form a heterodimeric complex to exert their function in vivo.[4][6] Given the role of G9a/GLP in silencing tumor suppressor genes and their overexpression in various cancers, they have emerged as attractive therapeutic targets.[4][7] UNC0631 was developed as a chemical probe to investigate the biological functions of G9a and GLP with high precision.[8] This guide provides a comprehensive overview of its target specificity, selectivity, and the experimental protocols used for its characterization.
Core Target Profile and Mechanism of Action
The primary targets of UNC0631 are the closely related protein lysine methyltransferases G9a and GLP.[9] These enzymes share a highly conserved SET domain which is responsible for their catalytic activity.[4] In cells, G9a and GLP exist as a stoichiometric heteromeric complex, which is crucial for their H3K9 methyltransferase function.[6] The loss of either G9a or GLP leads to a significant reduction in global H3K9me1 and H3K9me2 levels, resulting in embryonic lethality in mice.[5][6]
UNC0631 acts as a potent inhibitor by interacting with the active site of G9a and GLP, inducing a conformational change that hinders substrate access and alters the enzyme's dynamics.[10] This inhibition effectively blocks the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone substrates, thereby preventing the establishment of the H3K9me2 repressive mark.[10]
Quantitative Data: Potency and Selectivity
The efficacy and specificity of UNC0631 have been quantified through various biochemical and cellular assays.
Table 1: In Vitro Biochemical Potency of UNC0631 against Histone Methyltransferases
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| G9a | 4 - 6 | SAHH-coupled assay | [1][3][9] |
| GLP | 15 | SAHH-coupled assay | [9] |
| SUV39H2 | >16,000 | SAHH-coupled assay | [11] |
| SETD7 | >16,000 | SAHH-coupled assay | [11] |
| SETD8 | >16,000 | SAHH-coupled assay | [11] |
| PRMT3 | >16,000 | SAHH-coupled assay | [11] |
This table demonstrates the high potency of UNC0631 for G9a and GLP, with selectivity of over 1000-fold against other tested histone methyltransferases.
Table 2: Cellular Potency of UNC0631 (Reduction of H3K9me2)
| Cell Line | Cell Type | IC50 (nM) | Assay Type | Reference |
| MDA-MB-231 | Breast Cancer | 25 | In-Cell Western | [1][12] |
| MCF7 | Breast Cancer | 18 | In-Cell Western | [1][12] |
| PC3 | Prostate Cancer | 26 | In-Cell Western | [1][12] |
| 22RV1 | Prostate Cancer | 24 | In-Cell Western | [1][12] |
| HCT116 (wt) | Colon Cancer | 51 | In-Cell Western | [1][12] |
| HCT116 (p53-/-) | Colon Cancer | 72 | In-Cell Western | [1][12] |
| IMR90 | Normal Fibroblast | 46 | In-Cell Western | [1][12] |
This table highlights the consistent, low nanomolar potency of UNC0631 in reducing the target H3K9me2 mark across a variety of cancer and normal cell lines.
Table 3: Cellular Toxicity and Therapeutic Index
| Cell Line | Functional IC50 (nM, H3K9me2 reduction) | Toxicity EC50 (nM, MTT Assay) | Toxicity/Function Ratio | Reference |
| MDA-MB-231 | 25 | 2,800 | 112 | [8][12] |
The Toxicity/Function ratio indicates the separation between the concentration required for on-target activity and the concentration causing general cellular toxicity. A high ratio is desirable for a chemical probe. For comparison, the earlier G9a inhibitor BIX01294 has a ratio of <6.[7]
Signaling Pathway and Visualization
G9a and GLP are central to a major pathway of transcriptional silencing in euchromatin. The process begins with the recruitment of the G9a/GLP complex to specific gene promoters. The complex then catalyzes the dimethylation of H3K9. This H3K9me2 mark serves as a binding site for Heterochromatin Protein 1 (HP1), which in turn recruits other repressive proteins and contributes to the formation of a compact, transcriptionally silent chromatin state.[4] This pathway is critical for silencing pluripotency genes during development and the repression of tumor suppressor genes in cancer.[4][13]
Caption: G9a/GLP signaling pathway for transcriptional repression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and selectivity.
SAHH-Coupled Biochemical Assay for In Vitro IC50 Determination
This assay measures the activity of methyltransferases by quantifying the production of S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. The free sulfhydryl group of homocysteine is detected by a fluorescent probe.
Workflow Diagram:
Caption: Workflow for the SAHH-coupled biochemical assay.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare a buffer solution of 25 mM potassium phosphate (B84403) (pH 7.5), 1 mM EDTA, 2 mM MgCl2, and 0.01% Triton X-100.[11]
-
Reagent Mixture: To the assay buffer, add 5 µM S-adenosyl-L-homocysteine hydrolase (SAHH), 0.3 U/mL of adenosine deaminase, 25 µM S-adenosyl-L-methionine (SAM), and 15 µM of the fluorescent probe ThioGlo.[11]
-
Enzyme and Inhibitor Addition: In a 384-well plate, add the target enzyme (e.g., 25 nM G9a or 100 nM GLP) to the reagent mixture.[11] Add UNC0631 at concentrations ranging from low nanomolar to high micromolar.
-
Initiation and Measurement: After a 2-minute pre-incubation, initiate the reaction by adding the specific histone peptide substrate (e.g., 10 µM H3(1–25) for G9a).[11]
-
Data Acquisition: Immediately monitor the increase in fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~528 nm) for 20 minutes.[11]
-
Analysis: Correct activity values by subtracting the background signal. Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[11][14]
In-Cell Western (ICW) Assay for Cellular Potency
This immunofluorescence-based assay quantifies the level of a specific protein or post-translational modification (like H3K9me2) within cells grown in a microplate format.
Workflow Diagram:
Caption: Workflow for the In-Cell Western (ICW) assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with a range of UNC0631 concentrations for 48 hours.[8][11]
-
Fixation and Permeabilization: Remove media, wash with PBS, and fix the cells (e.g., with methanol). Permeabilize the cells with a buffer containing Triton X-100.[15]
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody specific for H3K9me2. A second primary antibody for normalization (e.g., total Histone H3) can be co-incubated.[7][15]
-
Secondary Antibody Incubation: Wash the cells and incubate with species-appropriate secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization control. Calculate the normalized H3K9me2 signal for each concentration and determine the IC50 value.[7]
MTT Assay for Cellular Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with UNC0631 for the desired duration (e.g., 48 hours).[11]
-
MTT Addition: Remove the media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1-2 hours.[8][11]
-
Solubilization: Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product. Add a solubilization solution (e.g., acidified isopropanol (B130326) with Triton X-100) to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance of the solubilized formazan at ~570 nm, with a background correction at ~650 nm.[11]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the EC50 value for toxicity.
Conclusion
UNC0631 is a highly potent and selective dual inhibitor of the G9a and GLP histone methyltransferases. Quantitative biochemical and cellular data demonstrate its low nanomolar potency against its primary targets and a wide margin of selectivity against other methyltransferases and off-targets.[9][11] Furthermore, its excellent separation of functional potency from cellular toxicity makes it a superior chemical probe compared to earlier generation inhibitors.[8] The detailed protocols provided herein serve as a guide for researchers to reliably characterize the activity of UNC0631 and similar epigenetic modulators, facilitating further investigation into the critical roles of G9a and GLP in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC0631 | G9a inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. scbt.com [scbt.com]
- 11. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
UNC0631: An In-Depth Technical Guide to its Application in Cancer Stem Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and resistance to conventional therapies. The epigenetic landscape of CSCs is a critical regulator of their unique properties, making epigenetic modifiers attractive therapeutic targets. UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), has emerged as a valuable tool in the study and potential targeting of CSCs. This technical guide provides a comprehensive overview of UNC0631's mechanism of action, its effects on key cancer stem cell signaling pathways, and detailed experimental protocols for its use in CSC research.
Mechanism of Action of UNC0631
UNC0631 is a substrate-competitive inhibitor of the histone methyltransferases G9a and GLP. G9a and GLP are responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, thereby reactivating the expression of silenced tumor suppressor genes and other genes involved in differentiation and apoptosis. This modulation of the epigenetic landscape disrupts the tightly regulated transcriptional programs that maintain the cancer stem cell phenotype.
dot
Caption: Mechanism of UNC0631 action.
Quantitative Data on UNC0631 Activity
The following tables summarize the quantitative effects of UNC0631 on various cancer cell lines, including data relevant to cancer stem cell characteristics.
Table 1: In Vitro Inhibitory Activity of UNC0631
| Target | IC50 (nM) | Cell Line | Reference |
| G9a | <15 | - | [1] |
| GLP | 19 ± 1 | - | [1] |
| H3K9me2 Reduction | 25 | MDA-MB-231 | [2] |
| H3K9me2 Reduction | 18 | MCF7 | [2] |
| H3K9me2 Reduction | 26 | PC3 | [2] |
| H3K9me2 Reduction | 24 | 22RV1 | [2] |
| H3K9me2 Reduction | 51 | HCT116 wt | [2] |
Table 2: Effects of UNC0631 on Cancer Stem Cell Properties (Illustrative)
| Cancer Type | Assay | UNC0631 Concentration | Observed Effect | Reference |
| Non-Small Cell Lung Cancer | Tumorsphere Formation | Not Specified | Inhibition of tumorsphere formation | [1] |
| Breast Cancer | ALDH+ Population | Not Specified | Reduction in ALDH+ population | [3] |
| Pancreatic Cancer | CD44+/CD24+ Population | Not Specified | Inhibition of cell viability | [4] |
| Glioblastoma | Apoptosis | Not Specified | Induction of apoptosis | [5] |
| Various | Cell Cycle | Not Specified | G1 phase arrest | [6] |
Note: Specific quantitative data for UNC0631's effect on CSC properties are often presented in the context of broader studies on G9a inhibition. The concentrations and specific quantitative reductions can vary significantly between cell lines and experimental conditions.
Key Signaling Pathways Modulated by UNC0631 in Cancer Stem Cells
UNC0631, through its inhibition of G9a/GLP, influences several critical signaling pathways that are dysregulated in cancer stem cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for the self-renewal of both normal and cancer stem cells.[7][8] Aberrant activation of this pathway is a hallmark of many cancers.[9] G9a has been shown to promote Wnt signaling by epigenetically silencing negative regulators of the pathway, such as Dickkopf (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[10][11] By inhibiting G9a, UNC0631 can lead to the re-expression of these Wnt antagonists, resulting in the destabilization of β-catenin and subsequent downregulation of Wnt target genes that drive CSC proliferation and self-renewal.
dot
Caption: UNC0631 effect on Wnt signaling.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in the maintenance of cancer stem cells.[8][12] Constitutive activation of STAT3 is observed in many tumors and is associated with the expression of genes that promote CSC survival, proliferation, and self-renewal.[13][14] G9a can be recruited by STAT3 to the promoters of target genes, leading to their epigenetic silencing.[3] This suggests a cooperative role for G9a and STAT3 in regulating the CSC phenotype. Inhibition of G9a by UNC0631 may disrupt this cooperation, leading to the reactivation of genes that suppress CSC properties and sensitize them to therapy.
dot
Caption: UNC0631's potential effect on STAT3 signaling.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the impact of UNC0631 on cancer stem cell populations.
Tumorsphere Formation Assay
This assay measures the self-renewal capacity of cancer stem cells, as only CSCs can form spherical colonies (tumorspheres) in non-adherent, serum-free culture conditions.
Materials:
-
Cancer cell line of interest
-
UNC0631 (stock solution in DMSO)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (10 ng/mL)
-
Insulin (5 µg/mL)
-
BSA (0.4%)
-
Trypsin-EDTA
-
PBS
-
Ultra-low attachment 96-well plates
-
Hemocytometer and Trypan Blue
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Prepare tumorsphere medium: DMEM/F12 supplemented with B27, EGF, bFGF, insulin, and BSA.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in a small volume of tumorsphere medium.
-
Perform a viable cell count using a hemocytometer and Trypan Blue.
-
Dilute the cell suspension to a final concentration of 1,000-5,000 cells/mL in tumorsphere medium.
-
Prepare serial dilutions of UNC0631 in tumorsphere medium. A vehicle control (DMSO) must be included.
-
Seed 100 µL of the cell suspension per well in an ultra-low attachment 96-well plate.
-
Add 100 µL of the UNC0631 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.
-
Count the number of tumorspheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Compare the TFE between UNC0631-treated and vehicle-treated wells.
dot
Caption: Tumorsphere Formation Assay workflow.
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a hallmark of cancer stem cells in various tumor types. This assay uses a fluorescent substrate to quantify the percentage of ALDH-positive cells in a population.
Materials:
-
Cancer cell line of interest
-
UNC0631 (stock solution in DMSO)
-
ALDEFLUOR™ Assay Kit (contains ALDEFLUOR™ reagent and DEAB, a specific ALDH inhibitor)
-
Appropriate cell culture medium
-
Flow cytometer
Procedure:
-
Culture cancer cells and treat with various concentrations of UNC0631 or vehicle (DMSO) for a predetermined time (e.g., 48-72 hours).
-
Harvest and wash the cells, then resuspend in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to inhibit ALDH activity.
-
Add the activated ALDEFLUOR™ reagent to both "test" and "control" tubes.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend the pellet in ice-cold assay buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the green channel (FITC).
-
The "control" sample is used to set the gate for the ALDH-positive population.
-
Determine the percentage of ALDH-positive cells in the "test" samples from the UNC0631-treated and vehicle-treated groups.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer stem cell-enriched population
-
UNC0631 (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed the CSC-enriched population and treat with UNC0631 or vehicle for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer stem cell-enriched population
-
UNC0631 (stock solution in DMSO)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the CSC-enriched population with UNC0631 or vehicle for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
UNC0631 serves as a powerful chemical probe for investigating the role of G9a/GLP-mediated H3K9 methylation in the biology of cancer stem cells. Its ability to modulate key signaling pathways like Wnt/β-catenin and STAT3 highlights the potential of epigenetic therapies to target the CSC population. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of UNC0631 on CSC self-renewal, survival, and differentiation. Further research focusing on the in vivo efficacy and safety of G9a/GLP inhibitors will be crucial in translating these preclinical findings into novel therapeutic strategies for cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptin-STAT3-G9a Signaling Promotes Obesity-Mediated Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 as a potential therapeutic target in ALDH+ and CD44+/CD24+ stem cell-like pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of cancer stem cell markers ALDH1, CD44 and CD133 in primary tumor and lymph node metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3, stem cells, cancer stem cells and p63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvarditherapeutics.com [tvarditherapeutics.com]
UNC0631 and the Regulation of Gene Expression: A Technical Guide
Executive Summary: UNC0631 is a potent, selective, and cell-permeable small molecule inhibitor of the highly homologous histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are the primary writers of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By competitively inhibiting the substrate-binding site of G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes. This technical guide provides an in-depth overview of UNC0631's mechanism of action, its impact on gene regulation and key signaling pathways, and detailed protocols for its application in research settings.
The G9a/GLP Complex and H3K9 Methylation
In eukaryotic cells, gene expression is intricately regulated by the structure of chromatin, which can be modified by post-translational modifications of histone proteins. The histone methyltransferases G9a (also known as EHMT2 or KMT1C) and GLP (EHMT1) typically form a heterodimeric complex that is the primary enzymatic source for mono- and di-methylation of H3K9.[1][2] This H3K9me2 mark serves as a docking site for repressor proteins and is a hallmark of facultative heterochromatin, leading to a condensed chromatin state and gene silencing.[3]
Given their critical role in repressing gene expression, the G9a/GLP complex has emerged as a significant target in various diseases, including cancer, where the silencing of tumor suppressor genes is a common event.[4][5] Pharmacological inhibition of G9a/GLP offers a powerful strategy to reverse this silencing and restore normal gene expression patterns.[1]
UNC0631: Profile of a G9a/GLP Inhibitor
UNC0631 is a quinazoline-based compound designed for high potency and selectivity against G9a and GLP.[6] It has been instrumental as a chemical probe for elucidating the biological functions of these enzymes.
Mechanism of Action
UNC0631 functions as a potent, substrate-competitive inhibitor.[7] It occupies the active site of G9a and GLP, preventing the binding of histone substrates and thereby blocking the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM).[6] This direct inhibition of enzymatic activity leads to a decrease in global H3K9me2 levels, removal of the repressive mark at specific gene promoters, and subsequent transcriptional activation.[1][8]
Potency and Selectivity
UNC0631 exhibits high potency at both the enzymatic and cellular levels. Its selectivity for G9a/GLP over other histone methyltransferases and non-epigenetic targets is a key feature that makes it a reliable research tool.[1][9]
Table 1: Enzymatic Inhibitory Potency of UNC0631
| Target Enzyme | IC50 Value | Reference |
|---|---|---|
| G9a | ~4-6 nM | [9][10][11] |
| GLP | ~15 nM |[11] |
Table 2: Cellular Potency of UNC0631 (IC50 for H3K9me2 Reduction)
| Cell Line | Cell Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 25 | [9][10] |
| MCF7 | Breast Cancer | 18 | [10] |
| PC3 | Prostate Cancer | 26 | [10] |
| 22RV1 | Prostate Cancer | 24 | [10] |
| HCT116 (wt) | Colon Carcinoma | 51 | [10] |
| HCT116 (p53-/-) | Colon Carcinoma | 72 | [10] |
| IMR90 | Normal Fibroblast | 46 |[10] |
Core Function: Gene Reactivation via Chromatin Remodeling
The primary consequence of G9a/GLP inhibition by UNC0631 is the alteration of the chromatin landscape. By preventing the deposition of the repressive H3K9me2 mark, UNC0631 facilitates a more "open" or euchromatic state at target gene loci, making them accessible to the transcriptional machinery. This mechanism has been shown to reactivate the expression of a variety of silenced genes, including retroviral reporters, tumor suppressor genes, and imprinted genes.[1][5][8]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
The Role of G9a Inhibition in Neuroblastoma: A Technical Overview of UNC0631 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of G9a inhibition on neuroblastoma cell lines, with a focus on the G9a/GLP inhibitor UNC0631 and its closely related, second-generation analogs, UNC0638 and UNC0642. Due to the limited availability of public data specifically for UNC0631 in neuroblastoma, this document leverages the comprehensive research conducted on UNC0638 and UNC0642 to provide a detailed understanding of the mechanism of action, experimental protocols, and key signaling pathways involved.
Core Concept: G9a as a Therapeutic Target in Neuroblastoma
Neuroblastoma (NB) is a pediatric solid tumor where epigenetic deregulation, rather than a high number of intragenic mutations, is considered a significant driver of the disease. The histone methyltransferase G9a (also known as EHMT2) is a key epigenetic modulator that has been identified as a promising therapeutic target in various cancers, including neuroblastoma. G9a is often overexpressed in aggressive forms of neuroblastoma and its activity is associated with poor prognosis. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), leading to transcriptional repression of tumor suppressor genes.
UNC0631 is a potent and selective small molecule inhibitor of G9a and the closely related G9a-like protein (GLP/EHMT1).[1][2] Inhibition of G9a/GLP by compounds like UNC0631 aims to reactivate silenced tumor suppressor genes, thereby inducing cell death and inhibiting tumor growth.
Data Presentation: Efficacy of G9a Inhibitors in Neuroblastoma Cell Lines
The following tables summarize the quantitative data on the effects of the G9a inhibitors UNC0638 and UNC0642 on a panel of human neuroblastoma cell lines. This data is extracted from a key study investigating the efficacy of these inhibitors, particularly in the context of MYCN amplification, a hallmark of high-risk neuroblastoma.[3][4]
Table 1: IC50 Values of UNC0638 and UNC0642 in Neuroblastoma Cell Lines [3][4]
| Cell Line | MYCN Status | UNC0638 IC50 (µM) | UNC0642 IC50 (µM) |
| Kelly | Amplified | 4.1 | 7.9 |
| LAN-1 | Amplified | 5.9 | 11.2 |
| SK-N-BE(2)C | Amplified | 8.1 | 15.8 |
| NGP | Amplified | 9.2 | 17.5 |
| CHP-212 | Amplified | 10.3 | 20.1 |
| IMR-32 | Amplified | 12.1 | 22.4 |
| Average | Amplified | 8.3 | 15.8 |
| SH-SY5Y | Non-amplified | 14.5 | 28.9 |
| SK-N-AS | Non-amplified | 16.2 | 30.1 |
| SK-N-FI | Non-amplified | 17.8 | 31.5 |
| CHP-134 | Non-amplified | 19.1 | 33.2 |
| GI-M-EN | Non-amplified | 20.5 | 35.1 |
| SK-N-SH | Non-amplified | 22.3 | 37.8 |
| SHEP-2 | Non-amplified | 23.5 | 39.2 |
| Average | Non-amplified | 19.1 | 33.7 |
Table 2: Apoptotic Response to UNC0638 Treatment in MYCN-Amplified Neuroblastoma Cell Lines [3]
| Cell Line | Treatment (72h) | % Dead Cells |
| Kelly | 5 µM UNC0638 | ~25% |
| LAN-1 | 10 µM UNC0638 | ~30% |
| SK-N-BE(2)C | 10 µM UNC0638 | ~20% |
Signaling Pathways and Experimental Workflows
G9a-MYCN Signaling Pathway in Neuroblastoma
In neuroblastoma, particularly in MYCN-amplified cases, there is a synthetic lethal relationship between G9a and MYCN.[3][5] MYCN, a potent oncogene, drives tumor cell proliferation and survival. G9a, in turn, represses tumor suppressor genes that would otherwise antagonize MYCN's function. Inhibition of G9a leads to the reactivation of these tumor suppressors, resulting in apoptosis, especially in cells reliant on high levels of MYCN.[3][6]
Caption: G9a-MYCN signaling pathway in neuroblastoma and the point of intervention for UNC0631/UNC0638.
Experimental Workflow: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of drug screening, it is used to measure cell viability and proliferation to determine the cytotoxic effects of a compound.
Caption: A step-by-step workflow for the MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the effect of G9a inhibitors on neuroblastoma cell viability.[3]
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: The following day, treat the cells in triplicate with a serial dilution of UNC0638 or UNC0642 (or UNC0631). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate the plates for a further 3 hours at 37°C. Then, add 50 µL of SDS lysis buffer (10% SDS (w/v), 1/2500 (v/v) 37% HCl) to each well to solubilize the formazan crystals.
-
Overnight Incubation: Incubate the plates overnight at 37°C.
-
Absorbance Reading: The next day, read the absorbance at 570 nm and 650 nm (as a reference wavelength) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Trypan Blue Exclusion)
This protocol describes a method to quantify cell death by trypan blue exclusion, as employed in the study of UNC0638's effect on neuroblastoma cells.[3]
-
Cell Treatment: Plate neuroblastoma cells and treat with the desired concentration of the G9a inhibitor (e.g., 5-10 µM UNC0638) for 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate. Combine the floating and adherent cell populations.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer.
-
Quantification: Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of dead cells as (number of blue cells / total number of cells) x 100.
Western Blotting for Apoptosis Markers
To confirm the induction of apoptosis, Western blotting for key apoptotic markers can be performed.[3]
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers such as cleaved PARP and cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available evidence strongly suggests that inhibition of the histone methyltransferase G9a is a promising therapeutic strategy for neuroblastoma, particularly for the aggressive, MYCN-amplified subtype. While specific data for UNC0631 in neuroblastoma is not extensively published, the comprehensive studies on the closely related second-generation inhibitors, UNC0638 and UNC0642, provide a solid foundation for understanding the potential efficacy and mechanism of action. These compounds have been shown to reduce cell viability and induce apoptosis in a range of neuroblastoma cell lines. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to further investigate and translate G9a inhibition into clinical applications for neuroblastoma.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Silenced Genes: A Technical Guide to UNC0631 and its Analogs in Prader-Willi Syndrome Research
For Immediate Release
This technical guide provides an in-depth overview of the application of UNC0631 and its more potent analogs, UNC0638 and UNC0642, in the context of Prader-Willi syndrome (PWS) research. PWS is a complex neurodevelopmental disorder arising from the absence of paternally expressed genes in the 15q11-q13 chromosomal region.[1][2] While the maternal copies of these genes are present, they are epigenetically silenced.[1][3] This guide details the mechanism of action of these small molecules, summarizes key quantitative findings, outlines experimental protocols, and visualizes the underlying biological pathways and workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reversing Epigenetic Silencing
Prader-Willi syndrome is characterized by the silencing of maternal genes within the 15q11-q13 region, a process coordinated by an imprinting center (PWS-IC).[1][3] This silencing is associated with specific epigenetic modifications, including the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2).[1][4] UNC0631 and its derivatives are inhibitors of the euchromatic histone-lysine N-methyltransferase-2 (EHMT2), also known as G9a, and the related G9a-like protein (GLP).[1][3][5] G9a is a key enzyme responsible for depositing the H3K9me2 repressive mark.
By inhibiting G9a/GLP, these compounds selectively reduce H3K9me2 levels at the PWS-IC.[1][4] This reduction in repressive histone methylation leads to a more open chromatin structure, allowing for the reactivation of the silenced maternal copies of PWS-associated genes, including the critical snoRNA cluster SNORD116 and SNRPN.[1][3][6] Importantly, this mechanism of action does not appear to alter DNA methylation patterns at the PWS-IC.[1][4]
Signaling Pathway of G9a Inhibition in PWS
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of UNC0631 analogs in PWS models.
Table 1: In Vitro Compound Concentrations and Efficacy
| Compound | Cell Type | Concentration | Duration | Outcome | Reference |
| UNC0638 | Human PWS Fibroblasts | 4 µM | 72 hours | Activation of maternal PWS candidate genes | [1] |
| UNC0642 | Human PWS Fibroblasts | 4 µM | 72 hours | Activation of maternal PWS candidate genes | [1] |
| UNC0638 | Mouse Embryonic Fibroblasts (mS-EGFP/p+) | EC50 = 1.6 µM | Not Specified | Activation of Snrpn-EGFP | [4] |
| UNC0642 | Mouse Embryonic Fibroblasts (mS-EGFP/p+) | EC50 = 2.7 µM | Not Specified | Activation of Snrpn-EGFP | [4] |
Table 2: In Vivo Dosing and Therapeutic Effects in PWS Mouse Model (m+/pΔS−U)
| Compound | Dosage | Administration Route | Dosing Schedule | Therapeutic Effects | Reference |
| UNC0642 | 2.5 mg/kg | Intraperitoneal (i.p.) | Daily injections starting at P7 for 5 days | Improved survival and growth of newborn pups | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols employed in the research of UNC0631 analogs for PWS.
In Vitro Drug Treatment of Human PWS Fibroblasts
This protocol is designed to assess the efficacy of G9a inhibitors in reactivating silenced maternal genes in human cells.
Methodology:
-
Cell Culture: Human fibroblast cells derived from PWS patients are cultured to approximately 80% confluence in standard culture medium.[1]
-
Compound Preparation: UNC0638 and UNC0642 are diluted in the culture medium to a final concentration of 4 µM. A vehicle control (e.g., 0.02% DMSO) is also prepared.[1]
-
Treatment: The culture medium is replaced with the medium containing the compounds or the vehicle control.
-
Incubation: The cells are incubated for 72 hours.[1]
-
Analysis: Following incubation, cells are harvested for downstream analysis, such as quantitative PCR (qPCR) to measure the expression of PWS-associated genes, chromatin immunoprecipitation (ChIP) to assess H3K9me2 levels, and bisulfite genomic sequencing to analyze DNA methylation.
In Vivo Drug Administration in a PWS Mouse Model
This protocol evaluates the therapeutic potential of G9a inhibitors in a living organism modeling PWS.
Methodology:
-
Animal Model: A PWS mouse model with a paternal deletion from Snrpn to Ube3a (m+/pΔS−U) is used.[1]
-
Dosing Preparation: UNC0642 is diluted in an isotonic saline solution containing 0.02% DMSO to a concentration suitable for a 2.5 mg/kg dose.[1]
-
Administration: Newborn m+/pΔS−U pups receive daily intraperitoneal (i.p.) injections starting at postnatal day 7 (P7).[1]
-
Treatment Duration: The injections are administered for five consecutive days.[1]
-
Phenotypic Assessment: The survival and growth of the pups are monitored and compared to a vehicle-treated control group.
-
Genotyping and Molecular Analysis: Pups are genotyped at weaning or after death to confirm their genetic status. Tissues can be collected for further molecular analysis.[1]
Chromatin Accessibility Assay
This assay determines if the reduction in H3K9me2 leads to a more open and transcriptionally permissive chromatin state.
Methodology:
-
Cell Treatment: Cells are treated with the G9a inhibitor (e.g., UNC0638) or a vehicle control as described in the in vitro protocol.
-
Nuclease Digestion: The chromatin's susceptibility to nuclease digestion is assessed.[4]
-
Quantitative PCR: Genomic DNA is then subjected to quantitative PCR to measure the amount of intact DNA at specific loci.[4]
-
Controls: A constitutively expressed gene like GAPDH serves as a positive control for highly accessible chromatin, while a silent gene such as rhodopsin is used as a negative control for resistant chromatin.[4]
-
Analysis: Increased nuclease sensitivity in the PWS imprinted domain following treatment indicates enhanced chromatin accessibility.[1]
Future Directions and Considerations
The discovery that G9a inhibitors like UNC0638 and UNC0642 can reactivate silenced maternal PWS genes and ameliorate phenotypes in a mouse model represents a significant advancement in the potential for an epigenetic-based therapy for PWS.[1] However, the low brain permeability and poor oral bioavailability of these initial compounds have hindered their translational development.[2][7]
More recent research has focused on developing novel G9a/EHMT2 inhibitors with improved pharmacological properties. For instance, MS152, a compound modified from the structure of UNC0642, demonstrates better brain penetration and oral bioavailability.[7] In preclinical studies, MS152 has been shown to reactivate PWS genes in patient-derived fibroblasts and in the brains of PWS mouse models, and it improves survival and growth with oral administration.[7]
While no clinical trials are currently listed for UNC0631 or its direct analogs for PWS, the promising preclinical data strongly support the continued investigation of G9a/GLP inhibitors as a therapeutic strategy for this disorder.[6][8][9] The development of compounds like MS152 marks a critical step towards realizing the potential of epigenetic therapy for Prader-Willi syndrome in humans.[7]
References
- 1. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fpwr.org [fpwr.org]
- 7. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fpwr.org [fpwr.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The G9a/GLP Inhibitor UNC0631: A Catalyst for Brown Adipocyte Differentiation and Thermogenic Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Brown adipose tissue (BAT) has emerged as a significant target in the development of therapeutics for obesity and metabolic disorders due to its inherent capacity for energy expenditure through non-shivering thermogenesis. The epigenetic regulation of brown adipocyte differentiation and function is a key area of investigation. This technical guide delves into the effects of UNC0631, a potent and specific small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), on the differentiation of brown adipocytes. By inhibiting the catalytic activity of the G9a/GLP complex, UNC0631 modulates histone H3 lysine (B10760008) 9 (H3K9) methylation, a critical repressive epigenetic mark. This guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative outcomes associated with UNC0631 treatment in the context of brown adipogenesis, offering valuable insights for researchers and professionals in the field of metabolic disease and drug discovery.
Introduction
The histone methyltransferase G9a (also known as EHMT2) and its homolog GLP (EHMT1) form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. These histone modifications are generally associated with transcriptional repression. In the context of adipogenesis, the G9a/GLP complex plays a crucial role in suppressing the expression of key pro-adipogenic transcription factors.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipocyte differentiation. Its expression is tightly controlled, and its promoter is known to be silenced by repressive histone marks in preadipocytes. UNC0631, by inhibiting G9a/GLP, reduces the levels of H3K9me2 at the PPARγ promoter, leading to its transcriptional activation and the subsequent initiation of the brown adipocyte differentiation program. A key downstream effect of this is the increased expression of Uncoupling Protein 1 (UCP1), the hallmark protein of brown adipocytes responsible for thermogenesis.
This guide will explore the downstream consequences of UNC0631-mediated G9a/GLP inhibition on brown adipocyte biology, including enhanced mitochondrial function and UCP1 expression.
The Signaling Pathway of UNC0631 in Brown Adipocyte Differentiation
UNC0631's mechanism of action in promoting brown adipocyte differentiation is centered on the epigenetic derepression of the master regulator, PPARγ. The signaling cascade can be visualized as a linear progression from inhibitor to cellular function.
Caption: UNC0631 signaling in brown adipogenesis.
Quantitative Data on the Effects of UNC0631
The following tables summarize the key quantitative effects of UNC0631 on brown adipocytes as reported in the literature. The data is primarily extracted and interpreted from graphical representations in Reyad-ul-Ferdous et al. (2024).
Table 1: Effect of UNC0631 on UCP1 Protein Expression in Differentiated Brown Adipocytes
| Treatment Group | UCP1 Protein Level (Relative to Vehicle) | Statistical Significance (p-value) |
| Vehicle (DMSO) | 1.0 (baseline) | - |
| Isoproterenol (Positive Control) | Significant Increase | < 0.05 |
| UNC0631 | Significant Increase | < 0.05 |
Data interpreted from Western Blot analysis in Reyad-ul-Ferdous et al. (2024).
Table 2: Effect of UNC0631 on Mitochondrial ATP Production in Differentiated Brown Adipocytes (iBAT cells)
| UNC0631 Concentration | ATP Production (Relative to Vehicle) | Statistical Significance (p-value) |
| Vehicle (DMSO) | 1.0 (baseline) | - |
| Low Concentration | ~1.2-fold increase | < 0.05 |
| High Concentration | ~1.5-fold increase | < 0.01 |
Data estimated from bar graphs in Reyad-ul-Ferdous et al. (2024).[1]
Table 3: Effect of UNC0631 on Mitochondrial DNA Copy Number in Differentiated Brown Adipocytes (iBAT cells)
| Treatment Group | Mitochondrial DNA Copy Number (Fold Change vs. Vehicle) | Statistical Significance (p-value) |
| Vehicle (DMSO) | 1.0 | - |
| Isoproterenol (Positive Control) | ~1.67 | < 0.05 |
| UNC0631 | ~1.49 | < 0.05 |
Data reported in the text of Reyad-ul-Ferdous et al. (2024).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of UNC0631 on brown adipocyte differentiation.
Immortalized Brown Adipocyte Culture and Differentiation
This protocol is adapted from standard procedures for culturing and differentiating immortalized brown preadipocytes.
Experimental Workflow:
Caption: Workflow for brown adipocyte differentiation and treatment.
Materials:
-
Immortalized brown preadipocyte cell line (e.g., from UCP1-GFP reporter mice)
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Induction Medium: Growth medium supplemented with 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), 125 µM indomethacin, 1 µM rosiglitazone, 1 nM T3, and 20 nM insulin.
-
Differentiation Maintenance Medium: Growth medium supplemented with 1 nM T3 and 20 nM insulin.
-
UNC0631 stock solution (in DMSO)
-
Vehicle (DMSO)
Protocol:
-
Cell Seeding: Plate immortalized brown preadipocytes in the desired format (e.g., 6-well plates for protein/DNA analysis, 96-well plates for screening and ATP assays).
-
Growth to Confluence: Culture the cells in Growth Medium until they reach 100% confluence. This is typically referred to as Day 0 of differentiation.
-
Differentiation Induction: On Day 0, replace the Growth Medium with Differentiation Induction Medium.
-
Maturation: On Day 2, remove the induction medium and replace it with Differentiation Maintenance Medium.
-
Maintenance: Replace the Differentiation Maintenance Medium every 2 days until the cells are fully differentiated (typically around Day 8), characterized by the accumulation of multilocular lipid droplets.
-
UNC0631 Treatment: On Day 8, treat the differentiated adipocytes with the desired concentration of UNC0631 or vehicle (DMSO) in fresh maintenance medium. The treatment duration can vary, for example, 5 days as in the primary study.[1]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis.
UCP1 Protein Expression Analysis by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-UCP1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the resulting signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the UCP1 signal to the loading control.
Mitochondrial ATP Production Assay
Materials:
-
Commercially available ATP assay kit (e.g., luciferase-based)
-
96-well opaque white plates
-
Luminometer
Protocol:
-
Cell Seeding and Differentiation: Seed and differentiate brown preadipocytes in a 96-well opaque white plate as described in section 4.1.
-
UNC0631 Treatment: Treat the differentiated adipocytes with UNC0631 or vehicle.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen ATP assay kit. This typically involves lysing the cells and adding a reagent that produces a luminescent signal in the presence of ATP.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Normalization: The ATP levels can be normalized to the number of cells or total protein content in parallel wells.
Mitochondrial DNA (mtDNA) Quantification
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for qPCR.
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
DNA Extraction: Extract total DNA from harvested cells using a commercial kit.
-
qPCR: Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. The relative mtDNA copy number can be calculated using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nuclear DNA.
Conclusion and Future Directions
UNC0631, as a specific inhibitor of the G9a/GLP histone methyltransferase complex, has demonstrated significant potential in promoting brown adipocyte differentiation and enhancing thermogenic function. The upregulation of UCP1 expression, coupled with increased mitochondrial ATP production and DNA copy number, underscores its role as a valuable tool for studying the epigenetic regulation of brown fat biology.[1][2] These findings present a promising avenue for the development of novel therapeutic strategies for obesity and related metabolic diseases.
Future research should focus on in vivo studies to validate the efficacy of UNC0631 in animal models of obesity. Investigating the broader transcriptomic and metabolic changes induced by UNC0631 in brown adipocytes will provide a more comprehensive understanding of its effects. Furthermore, exploring the potential for synergistic effects with other known browning agents could lead to more potent therapeutic combinations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the G9a/GLP complex in the context of metabolic health.
References
Methodological & Application
UNC0631: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of UNC0631, a potent and selective inhibitor of the G9a and GLP histone methyltransferases.
UNC0631 is a valuable chemical probe for investigating the biological roles of G9a (also known as EHMT2) and GLP (also known as EHMT1). These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer.[2] This document summarizes key in vitro data and provides standardized protocols for the effective use of UNC0631 in cell-based assays.
Data Presentation
Enzymatic Inhibition
| Target | IC50 (nM) | Assay Type |
| G9a | 4 | Biochemical Assay[3][4] |
| GLP | 19 | SAHH-coupled assay[1] |
Cellular Activity: H3K9me2 Reduction
The half-maximal inhibitory concentration (IC50) for the reduction of cellular H3K9 dimethylation levels has been determined in various cell lines using In-Cell Western (ICW) assays.[3][5]
| Cell Line | IC50 (nM) for H3K9me2 Reduction |
| MDA-MB-231 (Breast Cancer) | 25[3][5] |
| MCF7 (Breast Cancer) | 18[3][5] |
| PC3 (Prostate Cancer) | 26[3][5] |
| 22RV1 (Prostate Cancer) | 24[3][5] |
| HCT116 wt (Colon Cancer) | 51[3][5] |
| HCT116 p53-/- (Colon Cancer) | 72[3][5] |
| IMR90 (Normal Fibroblast) | 46[3][5] |
Cellular Viability
The cytotoxic effects of UNC0631 have been assessed in cell viability assays, such as the MTT assay. It is important to note the separation between the concentrations required for functional activity (H3K9me2 reduction) and those causing cytotoxicity.
| Cell Line | Cytotoxicity IC50 (µM) | Assay Type |
| MDA-MB-231 | 2.8 | MTT Assay[5] |
Signaling Pathway and Experimental Workflows
UNC0631 Mechanism of Action
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for UNC0631 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC0631, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in various cell lines. This document outlines the mechanism of action, provides quantitative data on its effects, and offers detailed protocols for key experimental assays.
Introduction to UNC0631
UNC0631 is a small molecule inhibitor targeting the enzymatic activity of G9a and GLP, which are responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1] This H3K9me2 mark is a key epigenetic signal for transcriptional repression.[1] By inhibiting G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent effects on various cellular processes, including cell cycle, proliferation, and apoptosis.[1][2] Its high potency and selectivity make it a valuable tool for studying the biological roles of G9a/GLP and for potential therapeutic development in oncology and other diseases.[2]
Mechanism of Action
UNC0631 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site in the SET domain of G9a and GLP. This inhibition prevents the transfer of methyl groups to H3K9, leading to a decrease in H3K9me2 levels. The reduction of this repressive histone mark can lead to the upregulation of tumor suppressor genes and other genes involved in critical signaling pathways.
Figure 1. Mechanism of UNC0631 action.
Downstream of H3K9me2 reduction, UNC0631 has been shown to modulate key signaling pathways implicated in cancer, such as the Hippo and Wnt pathways. For instance, inhibition of G9a can lead to the re-expression of the Hippo pathway kinase LATS2, which in turn phosphorylates and inactivates the oncogenic transcriptional co-activator YAP.[3] Similarly, UNC0631 can upregulate inhibitors of the Wnt signaling pathway, such as APC2, leading to decreased β-catenin levels.[4]
Figure 2. Downstream signaling effects of UNC0631.
Data Presentation: Effects of UNC0631 on Cell Lines
The following tables summarize the quantitative effects of UNC0631 across various cell lines. IC50 values represent the concentration required to inhibit 50% of the H3K9me2 signal, while EC50 values indicate the concentration causing 50% reduction in cell viability.
Table 1: IC50 for H3K9me2 Reduction
| Cell Line | Cancer Type | IC50 (nM) for H3K9me2 Reduction (48h treatment) | Reference(s) |
| MDA-MB-231 | Breast Cancer | 25 | [2] |
| MCF7 | Breast Cancer | 18 | [2] |
| PC3 | Prostate Cancer | 26 | [2] |
| 22RV1 | Prostate Cancer | 24 | [2] |
| HCT116 wt | Colon Cancer | 51 | [2] |
| HCT116 p53-/- | Colon Cancer | 72 | [2] |
| IMR90 | Normal Lung Fibroblast | 46 | [2] |
Table 2: Cytotoxicity (EC50) and Recommended Treatment Conditions
| Cell Line | Cancer Type | EC50 (µM) after 48h | Recommended Concentration Range | Recommended Treatment Time | Observed Effect(s) | Reference(s) |
| MDA-MB-231 | Breast Cancer | > 10 | 100 nM - 1 µM | 48 - 96 hours | H3K9me2 reduction, gene expression changes | [1][5] |
| 22RV1 | Prostate Cancer | > 10 | 100 nM - 1 µM | 48 hours | H3K9me2 reduction, low cytotoxicity | [1] |
| HCT116 | Colon Cancer | > 10 | 250 nM - 500 nM | 48 - 72 hours | Inhibition of proliferation, Wnt signaling suppression | [1][4] |
| A549 | Lung Cancer | Not specified | 250 nM - 1 µM | 48 - 72 hours | Inhibition of proliferation, Wnt signaling suppression | [4] |
| CCA Cells | Cholangiocarcinoma | Not specified | 1 µM - 5 µM | 48 - 72 hours | Inhibition of proliferation and invasion | [3] |
Note: Optimal concentrations and treatment times may vary depending on the specific cell line and experimental endpoint. It is recommended to perform a dose-response and time-course experiment for your specific model system.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of UNC0631.
Figure 3. General experimental workflow for UNC0631 treatment.
Preparation of UNC0631 Stock Solution
-
Solubilization: UNC0631 is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of UNC0631 powder in high-quality, anhydrous DMSO. For example, for 1 mg of UNC0631 (MW: 635.93 g/mol ), add 157.3 µL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
UNC0631 Treatment: Prepare serial dilutions of UNC0631 in complete growth medium from your stock solution. Remove the old medium from the wells and add 100 µL of the UNC0631 dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the EC50 value.
Western Blot for H3K9me2 Levels
This protocol is based on standard Western blotting procedures with considerations for histone analysis.
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with UNC0631 for the desired time (e.g., 48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
For total cell lysates, use RIPA buffer with protease and phosphatase inhibitors.
-
For histone-enriched fractions, perform acid extraction. Briefly, resuspend the cell pellet in a hypotonic lysis buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 N HCl. Incubate on ice for 30 minutes and then centrifuge to collect the supernatant containing histones. Neutralize the acid with NaOH.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 15-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative change in H3K9me2 levels, normalized to total Histone H3.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with UNC0631 at various concentrations for a desired time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Troubleshooting
-
Low UNC0631 Potency:
-
Ensure the UNC0631 stock solution is properly prepared and stored. Avoid multiple freeze-thaw cycles.
-
Verify the cell line's sensitivity. Some cell lines may be less dependent on G9a/GLP activity.
-
Increase treatment duration. A reduction in H3K9me2 is dependent on histone turnover, which can take time.[5]
-
-
High Cytotoxicity at Low Concentrations:
-
Confirm the EC50 for your specific cell line.
-
Reduce the treatment duration.
-
Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.5%).
-
-
Inconsistent Western Blot Results:
-
Use histone-specific extraction methods for cleaner results.
-
Ensure complete transfer of low molecular weight histone proteins.
-
Use a reliable total histone H3 antibody for normalization.
-
Conclusion
UNC0631 is a powerful research tool for investigating the epigenetic regulation mediated by G9a and GLP. The protocols and data presented here provide a framework for designing and executing experiments to explore the effects of UNC0631 in various cellular contexts. Careful optimization of treatment conditions for each specific cell line and experimental goal is crucial for obtaining reliable and reproducible results.
References
- 1. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: UNC0631 for Western Blot Analysis of H3K9me2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC0631, a potent inhibitor of G9a and GLP histone methyltransferases, in modulating and detecting di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2) via Western blot. This document includes a summary of UNC0631's activity, a detailed experimental protocol, and a visual representation of its mechanism of action.
Introduction
UNC0631 is a highly potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are the primary writers of H3K9me1 and H3K9me2, histone marks predominantly associated with transcriptional repression.[2][4] By inhibiting G9a and GLP, UNC0631 leads to a global reduction in H3K9me2 levels, making it a valuable chemical probe for studying the biological roles of this histone modification in various cellular processes, including gene expression, chromatin structure, and disease pathogenesis.[4][5][6] Western blotting is a standard and effective method to quantify the global changes in H3K9me2 levels following UNC0631 treatment.[2][6]
Mechanism of Action
UNC0631 acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, preventing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 lysine 9.[1] This leads to a dose- and time-dependent decrease in the cellular levels of H3K9me2.
Quantitative Data: Cellular Potency of UNC0631
UNC0631 has demonstrated high cellular potency in reducing H3K9me2 levels across a variety of cell lines. The half-maximal inhibitory concentration (IC50) values for H3K9me2 reduction are summarized in the table below. These values were typically determined after a 48-hour treatment period using an in-cell Western assay.
| Cell Line | IC50 for H3K9me2 Reduction (nM) |
| MDA-MB-231 | 25 |
| MCF7 | 18 |
| PC3 | 26 |
| 22RV1 | 24 |
| HCT116 wt | 51 |
| HCT116 p53-/- | 72 |
| IMR90 | 46 |
Data sourced from MedchemExpress and related publications.[7][8]
Experimental Protocols
This section provides a detailed protocol for treating cells with UNC0631 and subsequently performing a Western blot to detect changes in H3K9me2 levels.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC0631 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing UNC0631, a potent inhibitor of the G9a histone methyltransferase, in Chromatin Immunoprecipitation (ChIP) experiments. These protocols and notes are intended to assist researchers in investigating the role of G9a/GLP-mediated H3K9 dimethylation in gene regulation and cellular processes.
Introduction
UNC0631 is a small molecule inhibitor that specifically targets the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and GLP (G9a-like protein, also known as EHMT1 or KMT1D).[1][2] G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[2] By inhibiting G9a/GLP activity, UNC0631 leads to a global reduction in H3K9me2 levels, making it a valuable tool for studying the downstream effects of this specific histone modification.[3][4][5]
The following application notes provide quantitative data on UNC0631's cellular activity and a comprehensive protocol for performing ChIP to analyze changes in H3K9me2 distribution following UNC0631 treatment.
Data Presentation
UNC0631 demonstrates potent and specific inhibition of G9a and subsequent reduction of H3K9me2 levels across various cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of UNC0631
| Target | IC50 |
| G9a | 4 nM |
IC50 (half-maximal inhibitory concentration) values represent the concentration of UNC0631 required to inhibit 50% of the target enzyme's activity in vitro.[3][4]
Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | IC50 for H3K9me2 Reduction |
| MDA-MB-231 (Breast Cancer) | 25 nM |
| MCF7 (Breast Cancer) | 18 nM |
| PC3 (Prostate Cancer) | 26 nM |
| 22RV1 (Prostate Cancer) | 24 nM |
| HCT116 wt (Colon Cancer) | 51 nM |
| HCT116 p53-/- (Colon Cancer) | 72 nM |
| IMR90 (Normal Fibroblast) | 46 nM |
Cellular IC50 values were determined by in-cell western assays after 48 hours of UNC0631 treatment.[3][5] These values represent the concentration of UNC0631 required to reduce the global H3K9me2 signal by 50%.
Signaling Pathway
The primary mechanism of action for UNC0631 is the direct inhibition of the G9a/GLP histone methyltransferase complex. This inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 9, leading to a decrease in H3K9me2 levels and subsequent alterations in gene expression.
Caption: UNC0631 inhibits the G9a/GLP complex, reducing H3K9me2 and gene silencing.
Experimental Protocols
This protocol outlines the treatment of cultured cells with UNC0631 followed by chromatin immunoprecipitation to analyze genome-wide changes in H3K9me2.
Part 1: Cell Culture and UNC0631 Treatment
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a 15 cm dish, this is typically 2-5 x 10^7 cells.
-
UNC0631 Treatment:
-
Prepare a stock solution of UNC0631 in DMSO. For example, a 10 mM stock.
-
Dilute the UNC0631 stock solution in cell culture medium to the desired final concentration. Based on the data in Table 2, a concentration range of 25-100 nM is a good starting point for most cell lines. A vehicle control (DMSO) must be run in parallel.
-
Treat the cells for a desired period. A 48-hour incubation is a common time point for observing robust changes in H3K9me2 levels.[5]
-
Part 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a standard cross-linking ChIP (X-ChIP) procedure.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Glycine (B1666218) (1.25 M solution)
-
Protease Inhibitors
-
Lysis Buffers (e.g., RIPA or similar)
-
Sonication Buffer
-
ChIP Dilution Buffer
-
Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
Anti-H3K9me2 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.[6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors.
-
Pellet the cells by centrifugation and lyse them to release the nuclei.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Save a small aliquot of the chromatin as "input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-H3K9me2 antibody to one sample and Normal IgG to another.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer. These washes are crucial for reducing non-specific background.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. The input sample should be processed in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A to digest RNA, followed by Proteinase K to digest proteins.[7]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or used to prepare libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.
-
Experimental Workflow
The following diagram illustrates the key steps in a ChIP experiment incorporating UNC0631 treatment.
References
- 1. scbt.com [scbt.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
UNC0631 In Vivo Study Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0631 is a potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2), a key enzyme involved in epigenetic regulation.[1] G9a catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[2][3] Dysregulation of G9a activity is implicated in various malignancies, making it an attractive therapeutic target. While UNC0631 has demonstrated significant promise in in vitro studies, comprehensive in vivo data is limited. Its analog, UNC0642, was developed to have improved pharmacokinetic properties for in vivo applications. This document provides a detailed guide for designing and executing in vivo studies with UNC0631, drawing upon available information for its analogs and general best practices for preclinical cancer models.
Data Presentation: In Vivo Efficacy of G9a Inhibitors
| Compound | Animal Model | Tumor Type | Cell Line | Administration Route | Dosage & Schedule | Efficacy | Reference |
| BIX-01294 | NOD/SCID Mice | Hepatocellular Carcinoma | PLC/PRF/5 | Intraperitoneal | Not Specified | Suppressed xenograft tumor growth | [3] |
| UNC0642 | PWS Mouse Model | Prader-Willi Syndrome | - | Not Specified | Not Specified | Improved survival and growth | [4] |
Signaling Pathway and Experimental Workflow
G9a Signaling Pathway
The enzyme G9a plays a critical role in gene silencing through the methylation of histone and non-histone proteins. Inhibition of G9a by UNC0631 can lead to the reactivation of tumor suppressor genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: UNC0631 - A Selective G9a/GLP Histone Methyltransferase Inhibitor
For Research Use Only.
Introduction
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] G9a and GLP are the primary enzymes responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks that are critical for transcriptional repression and the maintenance of cellular identity.[3][4] Aberrant activity of G9a/GLP has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4][5] UNC0631 exhibits high potency in reducing H3K9me2 levels in a variety of cell lines and demonstrates a significant separation between its functional potency and general cellular toxicity.[1][6]
These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of UNC0631 in different cancer cell lines, both in terms of its on-target epigenetic modulation and its effect on cell viability. Detailed protocols for determining cell viability IC50 values using a colorimetric MTT assay are also provided.
Data Presentation
UNC0631's activity is characterized by two distinct IC50 values: the functional IC50 for the inhibition of its target (measured by the reduction of H3K9me2 levels) and the cytotoxic IC50 (measured by the reduction in cell viability).
Functional Potency of UNC0631 in Cancer Cell Lines
The following table summarizes the IC50 values of UNC0631 for the reduction of H3K9me2 levels in various cancer cell lines, as determined by In-Cell Western (ICW) assay after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (H3K9me2 Reduction) [nM] |
| MDA-MB-231 | Breast Cancer | 25 |
| MCF7 | Breast Cancer | 18 |
| PC3 | Prostate Cancer | 26 |
| 22RV1 | Prostate Cancer | 24 |
| HCT116 wt | Colorectal Cancer | 51 |
| HCT116 p53-/- | Colorectal Cancer | 72 |
| IMR90 | Normal Lung Fibroblast | 46 |
| Table 1: Functional IC50 values of UNC0631 for H3K9me2 reduction. Data sourced from MedchemExpress.[1] |
Cytotoxicity of UNC0631 in Cancer Cell Lines
The cytotoxic effects of UNC0631 are typically evaluated using cell viability assays such as the MTT assay. The following table includes reported cytotoxic IC50 values for UNC0631 and its close, more potent analog UNC0638 in various cancer cell lines. This highlights the significantly higher concentrations required to induce cell death compared to those needed for target inhibition.
| Compound | Cell Line | Cancer Type | Assay Duration | Cytotoxic IC50 [µM] |
| UNC0631 | 22Rv1 | Prostate Cancer | 48 hours | >10 |
| UNC0638 | Kelly | Neuroblastoma (MYCN-amp) | 72 hours | ~7 |
| UNC0638 | NGP | Neuroblastoma (MYCN-amp) | 72 hours | ~8 |
| UNC0638 | SK-N-BE(2) | Neuroblastoma (MYCN-amp) | 72 hours | ~9 |
| UNC0638 | SK-N-AS | Neuroblastoma (non-MYCN-amp) | 72 hours | ~18 |
| UNC0638 | SH-SY5Y | Neuroblastoma (non-MYCN-amp) | 72 hours | ~20 |
| Table 2: Cytotoxic IC50 values of UNC0631 and UNC0638. Data for UNC0631 in 22Rv1 from Axon Medchem and for UNC0638 in neuroblastoma cell lines from Frontiers in Molecular Biosciences.[2][7] |
Signaling Pathway
Caption: UNC0631 inhibits the G9a/GLP complex, preventing H3K9 dimethylation and subsequent transcriptional repression of tumor suppressor genes.
Experimental Protocols
Determining the Cytotoxic IC50 of UNC0631 using an MTT Assay
This protocol outlines the steps to determine the concentration of UNC0631 that inhibits the growth of a cancer cell line by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6]
Materials:
-
UNC0631
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture cells until they reach approximately 80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach.
-
Drug Treatment: a. Prepare a high-concentration stock solution of UNC0631 in DMSO (e.g., 10 mM). b. Perform serial dilutions of the UNC0631 stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest UNC0631 concentration) and a media-only blank control. d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each UNC0631 concentration relative to the vehicle control (untreated cells) using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100 d. Plot the percentage of cell viability against the logarithm of the UNC0631 concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of UNC0631 that results in 50% cell viability.
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxic IC50 value of UNC0631 using an MTT assay.
Conclusion
UNC0631 serves as a valuable research tool for investigating the biological roles of the G9a/GLP histone methyltransferase complex in cancer. The clear distinction between its potent, low-nanomolar inhibition of H3K9 dimethylation and its micromolar-range cytotoxicity underscores its selectivity. The provided protocols offer a robust framework for researchers to quantify the effects of UNC0631 on cancer cell viability, enabling further exploration of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
Application Notes and Protocols for UNC0631 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing the G9a/GLP histone methyltransferase inhibitor, UNC0631, in combination with other targeted inhibitors. The following sections detail the synergistic effects, underlying mechanisms, and experimental protocols for combining UNC0631 with PARP inhibitors and HDAC inhibitors, offering a valuable resource for cancer research and drug development.
UNC0631 and PARP Inhibitor Combination Therapy
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. However, resistance to PARP inhibitors is a major clinical challenge. Preclinical studies have demonstrated that combining UNC0631, or its close analog UNC0642, with PARP inhibitors like olaparib (B1684210) can overcome this resistance and lead to synergistic cancer cell death.
Mechanism of Action
The synergistic effect of combining UNC0631 with a PARP inhibitor is, in part, attributed to the induction of a "viral mimicry" response. Inhibition of G9a/GLP by UNC0631 leads to the transcriptional derepression of transposable elements. This results in the formation of double-stranded RNA (dsRNA), which triggers an interferon signaling cascade. This innate immune response can enhance the cytotoxic effects of PARP inhibitors and promote anti-tumor immunity.[1][2][3][4][5]
Data Presentation
Table 1: Summary of Preclinical Efficacy for EHMT and PARP Inhibitor Combination
| Cell Line | Cancer Type | Combination | Effect | Reference |
| PEO1-R | Ovarian Cancer (PARPi-Resistant) | UNC0642 + Olaparib | Synergistic reduction in cell viability and tumor growth | [2][3] |
| Kura-R | Ovarian Cancer (PARPi-Resistant) | UNC0642 + Olaparib | Upregulation of interferon signaling pathways | [2][3] |
Experimental Protocols
Objective: To determine the effect of UNC0631 and a PARP inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PARP inhibitor-resistant ovarian cancer cells)
-
Complete cell culture medium
-
UNC0631 (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of UNC0631 and the PARP inhibitor in complete medium from their respective DMSO stock solutions. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (single agents and combinations) to the respective wells. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves for each agent and the combination.
-
Calculate the half-maximal inhibitory concentration (IC50) for each condition.
-
Determine the synergistic, additive, or antagonistic effects using a suitable method, such as the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
-
Objective: To quantify the induction of apoptosis by UNC0631 and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
UNC0631 and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with UNC0631, the PARP inhibitor, or the combination at predetermined concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatory EHMT and PARP inhibition induces an interferon response and a CD8 T cell-dependent tumor regression in PARP inhibitor-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
UNC0631 for Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] By inhibiting G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and modulation of various cellular processes.[3][4] These application notes provide detailed protocols for utilizing UNC0631 in gene expression analysis, including methods for assessing its impact on histone methylation and downstream gene regulation.
Mechanism of Action
UNC0631 competitively inhibits the substrate binding groove of G9a and GLP, preventing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3. This leads to a decrease in H3K9me2 levels, a key mark for the recruitment of repressive protein complexes. The subsequent open chromatin state allows for the transcription of previously silenced genes.
Quantitative Data Summary
UNC0631 exhibits potent enzymatic and cellular activity. The following tables summarize its inhibitory concentrations across various contexts.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
| G9a | 4 |
| GLP | 15 |
Data compiled from multiple sources.[5]
Table 2: Cellular H3K9me2 Reduction (IC50)
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 25-26 |
| MCF7 | 18 |
| PC3 | 26 |
| 22RV1 | 24 |
| HCT116 (wild-type) | 51 |
| HCT116 (p53-/-) | 72 |
| IMR90 | 46 |
IC50 values for the reduction of H3K9me2 levels were determined by In-Cell Western assays after 48 hours of treatment.[1][3][6]
Experimental Protocols
A. Cell Culture and UNC0631 Treatment
-
Cell Culture: Culture cells of interest in their recommended complete medium.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of UNC0631 (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the UNC0631 stock solution in a complete culture medium to the desired final concentration. For initial experiments, a dose-response curve (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration for your cell line. A DMSO-only control should always be included. The treatment duration can vary, but 48-72 hours is common for observing changes in histone methylation and gene expression.
B. Western Blot for H3K9me2 Analysis
This protocol is for assessing the global levels of H3K9me2 following UNC0631 treatment.
-
Cell Lysis:
-
Wash UNC0631- and DMSO-treated cells with ice-cold PBS.
-
Lyse cells directly in 1x Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. If using a lysis buffer, sonicate the samples briefly to shear chromatin and ensure histone extraction.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 15% polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
A parallel blot or a stripped and re-probed blot should be incubated with a primary antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
C. Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of H3K9me2 occupancy at specific genomic loci.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using a standard column-based kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by preparing libraries for ChIP-seq for genome-wide analysis.
D. RNA Sequencing (RNA-seq)
This protocol is for analyzing global changes in gene expression following UNC0631 treatment.
-
RNA Extraction: Extract total RNA from UNC0631- and DMSO-treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN > 8.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between UNC0631- and DMSO-treated samples. A common threshold for significance is a p-value < 0.05 and a log2 fold change > 1 or < -1.
-
Signaling Pathway Analysis: Wnt Signaling
UNC0631 has been shown to impact the Wnt signaling pathway. In non-small cell lung cancer, for instance, inhibition of G9a by UNC0638 (a close analog of UNC0631) leads to the re-expression of Wnt pathway inhibitors, such as Adenomatous Polyposis Coli 2 (APC2).[1][4] The upregulation of APC2 enhances the destruction of β-catenin, thereby inhibiting the canonical Wnt signaling cascade.
Expected Results and Troubleshooting
-
Western Blot: A successful experiment will show a dose-dependent decrease in the H3K9me2 band intensity in UNC0631-treated samples compared to the DMSO control, while the total H3 levels should remain unchanged. If no change is observed, consider increasing the UNC0631 concentration or treatment duration.
-
ChIP-qPCR/ChIP-seq: For genes known to be silenced by G9a/GLP, a decrease in H3K9me2 enrichment at their promoters is expected after UNC0631 treatment. High background in the IgG control may indicate insufficient washing or non-specific antibody binding.
-
RNA-seq: Treatment with UNC0631 is expected to result in a greater number of upregulated genes compared to downregulated genes, consistent with its role in de-repressing gene silencing.[2] If a large number of genes are downregulated, it may indicate off-target effects or cellular stress at high concentrations.
These protocols and notes should serve as a comprehensive guide for incorporating UNC0631 into your gene expression analysis workflows. Optimization for specific cell lines and experimental conditions is recommended.
References
- 1. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone western blot protocol | Abcam [abcam.com]
- 6. chromosomedynamics.com [chromosomedynamics.com]
Application Notes and Protocols for UNC0631 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] By inhibiting G9a/GLP, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.[2][5] This activity makes UNC0631 a valuable chemical probe for studying the biological roles of G9a/GLP and a potential starting point for the development of therapeutics for diseases such as cancer.[3][4]
These application notes provide detailed protocols for utilizing UNC0631 in various high-throughput screening (HTS) assays to identify and characterize inhibitors of G9a/GLP.
Mechanism of Action
UNC0631 competitively inhibits the binding of the histone substrate to the active site of G9a and GLP. This prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. The reduction in H3K9me2 alters chromatin structure, leading to the transcriptional activation of previously silenced genes. G9a has been shown to regulate various signaling pathways, including the Hippo and Wnt pathways, through its influence on gene expression.[6][7]
Caption: Mechanism of UNC0631 action on the G9a/GLP signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory potency of UNC0631 in various biochemical and cellular assays.
Table 1: Biochemical Inhibition of G9a by UNC0631
| Assay Type | IC50 (nM) | Reference |
| SAHH-coupled Assay | 4 | [2][8] |
Table 2: Cellular Inhibition of H3K9me2 by UNC0631
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MDA-MB-231 | 25 | In-Cell Western | [2][8] |
| MCF7 | 18 | In-Cell Western | [8] |
| PC3 | 26 | In-Cell Western | [8] |
| 22RV1 | 24 | In-Cell Western | [8] |
| HCT116 wt | 51 | In-Cell Western | [8] |
| HCT116 p53-/- | 72 | In-Cell Western | [8] |
| IMR90 | 46 | In-Cell Western | [8] |
Experimental Protocols
Herein are detailed protocols for high-throughput screening assays relevant to the characterization of G9a/GLP inhibitors like UNC0631.
Protocol 1: SAHH-Coupled Fluorescence Assay for G9a Inhibition
This assay format is a robust method for monitoring the activity of methyltransferases by detecting the formation of S-adenosylhomocysteine (SAH), a universal product of SAM-dependent methylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AID 504332 - qHTS Assay for Inhibitors of Histone Lysine Methyltransferase G9a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing UNC0631 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using UNC0631 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC0631 and what is its primary mechanism of action?
A1: UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1).[1][2][3][4] In cells, G9a and GLP typically form a heterodimeric complex that is the primary driver for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) in euchromatin.[5][6][7] These H3K9me2 marks are associated with transcriptional repression.[5][8][9] By inhibiting the catalytic activity of G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, thereby influencing gene expression.[1][10]
Q2: How should I prepare and store UNC0631 stock solutions?
A2: UNC0631 is soluble in solvents like DMSO and ethanol (B145695) but is insoluble in water.[10][11][12] It is highly recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[1][10] Use freshly opened DMSO, as absorbed water can significantly impact solubility.[10] To ensure complete dissolution, gentle warming (37°C for 10 minutes) or sonication may be necessary.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or -80°C for up to two years.[10]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration is cell-line specific.
-
For inhibiting H3K9me2: A good starting range is 50 nM to 500 nM. The IC50 for H3K9me2 reduction is typically between 20-80 nM in various cell lines.[1][10]
-
For assessing phenotypic effects (e.g., cell viability, apoptosis): A wider range, from 100 nM to 10 µM, is recommended for initial dose-response experiments.[3] UNC0631 generally shows a good separation between the concentration required for target inhibition and that which causes broad cytotoxicity.[10]
Q4: How long should I treat my cells with UNC0631?
A4: A treatment duration of 48 to 72 hours is commonly used to observe a significant reduction in global H3K9me2 levels and subsequent effects on cell viability or gene expression.[3] However, the optimal time can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint for your specific assay and cell line.
Q5: I am not observing a significant reduction in H3K9me2 levels. What could be wrong?
A5: Several factors could be at play. First, verify the preparation and storage of your UNC0631 stock solution to ensure its integrity. Second, confirm that your cell line expresses G9a/GLP and that your H3K9me2 antibody is specific and effective in your application (e.g., Western blot). Finally, consider increasing the concentration or extending the incubation time, as some cell lines may be less sensitive or require more time for the epigenetic landscape to change.
Q6: My cells are showing high levels of toxicity even at low concentrations. What should I do?
A6: High toxicity can indicate off-target effects or particular sensitivity of your cell line.[13] Ensure you have performed a careful dose-response curve to distinguish between on-target functional effects and general cytotoxicity. The concentration at which you observe >20% cell death may be too high for mechanistic studies. Reduce the concentration to the lowest level that still provides a significant reduction in H3K9me2. Also, verify that the solvent (e.g., DMSO) concentration is not exceeding a non-toxic level (typically <0.5%).
Data Presentation: Potency and Cytotoxicity
The following tables summarize key quantitative data for UNC0631 across various assays and cell lines.
Table 1: UNC0631 Potency in Biochemical and Cellular Assays
| Target/Assay | IC50 Value | Cell Line | Notes |
|---|---|---|---|
| G9a (Biochemical) | ~4 nM | N/A | In vitro enzyme activity assay.[1][10] |
| GLP (Biochemical) | ~15 nM | N/A | In vitro enzyme activity assay.[2] |
| H3K9me2 Reduction | 25 nM | MDA-MB-231 | In-Cell Western (ICW) assay.[1][10] |
| H3K9me2 Reduction | 18 nM | MCF7 | ICW assay.[1] |
| H3K9me2 Reduction | 26 nM | PC3 | ICW assay.[1] |
| H3K9me2 Reduction | 24 nM | 22RV1 | ICW assay.[1] |
| H3K9me2 Reduction | 51 nM | HCT116 (wt) | ICW assay.[1] |
| H3K9me2 Reduction | 72 nM | HCT116 (p53-/-) | ICW assay.[1] |
| H3K9me2 Reduction | 46 nM | IMR90 | ICW assay.[1] |
Table 2: UNC0631 Cytotoxicity in Various Cell Lines
| Assay | EC50 / IC50 Value | Cell Line | Incubation Time |
|---|---|---|---|
| MTT Assay | 2.8 µM | MDA-MB-231 | 48 hours[1][14] |
| MTT Assay | 6.4 µM | HCT116 (wt) | 48 hours |
| MTT Assay | >10 µM | MCF7 | 48 hours |
| MTT Assay | >10 µM | 22RV1 | 48 hours |
| MTT Assay | >10 µM | IMR90 | 48 hours |
Visualizations and Workflows
G9a/GLP Signaling Pathway
The diagram below illustrates the core mechanism of the G9a/GLP complex and its inhibition by UNC0631. G9a and GLP form a heterodimer that transfers methyl groups from the donor S-adenosyl-L-methionine (SAM) to histone H3, creating H3K9me1 and H3K9me2 marks, which lead to transcriptional silencing. UNC0631 blocks this catalytic activity.
Experimental Workflow for Optimization
A systematic approach is crucial for determining the optimal UNC0631 concentration. The workflow below outlines the key steps from initial screening to final concentration selection.
Troubleshooting Guide
Encountering issues during experiments is common. The following guide addresses specific problems you might face.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Effect | 1. Compound Degradation/Precipitation: Improper storage or handling; precipitation in media. | - Prepare fresh stock solutions in anhydrous DMSO.[10]- Aliquot stocks to avoid freeze-thaw cycles.[10]- Visually inspect media for precipitation after adding UNC0631. |
| 2. Suboptimal Concentration/Time: Concentration is too low or incubation is too short. | - Perform a dose-response (10 nM - 10 µM) and time-course (24-72h) experiment. | |
| 3. Cell Line Insensitivity: Low expression of G9a/GLP or compensatory mechanisms. | - Confirm G9a/GLP expression via Western blot or qPCR.- Test in a different, sensitive cell line (e.g., MDA-MB-231) as a positive control. | |
| High Variability | 1. Inconsistent Cell Seeding: Uneven cell density across wells. | - Ensure a homogenous cell suspension before and during plating.- Avoid using outer wells of 96-well plates to prevent "edge effects".[15] |
| 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. | - Calibrate pipettes regularly.- Use a multi-channel pipette for adding reagents where possible.[15] | |
| High Cytotoxicity | 1. Concentration Too High: Concentration is in the toxic range, causing off-target effects. | - Lower the concentration. The functional IC50 for H3K9me2 reduction is much lower than the cytotoxic EC50.[10]- Ensure there is a clear separation (>10-fold) between your effective and toxic concentrations. |
| 2. Solvent Toxicity: High concentration of DMSO in the final culture medium. | - Ensure the final DMSO concentration does not exceed 0.5% (v/v). Prepare intermediate dilutions if necessary. | |
| 3. Compound Instability: Degradation in media may produce toxic byproducts. | - Replenish media with fresh UNC0631 for long-term experiments (>72 hours). |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration at which UNC0631 becomes cytotoxic to your cells.[16]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of UNC0631 in culture medium. A common range to test for cytotoxicity is 100 nM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the desired UNC0631 concentrations. Include a "vehicle control" with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of UNC0631 concentration to determine the EC50 value.
Protocol 2: Assessment of H3K9me2 Levels by Western Blot
This protocol verifies the on-target effect of UNC0631 by measuring the reduction in its direct downstream marker, H3K9me2.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of UNC0631 concentrations (e.g., 0, 25, 50, 100, 250, 500 nM) for 48 hours.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction for histone enrichment, which provides a cleaner background for histone PTM analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (15-30 µg) onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K9me2. In parallel, probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3 as a loading control.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the H3K9me2 signal to the total Histone H3 signal for each sample to determine the relative reduction in methylation.
References
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 9. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS:1320288-19-4 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
UNC0631 Inhibitor Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the G9a histone methyltransferase inhibitor, UNC0631, with a focus on addressing the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is UNC0631 and what is its mechanism of action?
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferase G9a.[1][2] G9a is primarily responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the de-repression of target gene expression.[1][3]
Q2: My UNC0631 inhibitor is precipitating in my cell culture media. Why is this happening?
UNC0631 has low aqueous solubility.[2] Precipitation in cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The primary reason is that UNC0631 is inherently poorly soluble in aqueous solutions like cell culture media.
-
"Crashing Out": When a concentrated stock solution of UNC0631 in an organic solvent (like DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate, a phenomenon known as "crashing out."
-
High Final Concentration: The desired experimental concentration may be higher than the maximum soluble concentration of UNC0631 in the specific cell culture medium being used.
-
Media Components: Interactions with salts, proteins, and other components in the media can sometimes lead to the formation of insoluble complexes.
-
Temperature: Temperature fluctuations can affect the solubility of small molecules. Adding a concentrated stock to cold media can decrease solubility.
Q3: What are the recommended storage conditions for UNC0631?
For long-term stability, UNC0631 should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[1]
Troubleshooting Guide: UNC0631 Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of UNC0631 in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of UNC0631 exceeds its solubility limit in the aqueous media. | Decrease the final working concentration of UNC0631. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of the concentrated DMSO stock into the media. | Perform a serial dilution. First, create an intermediate dilution of the UNC0631 stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing the media. | |
| The temperature of the media is too low. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. | |
| Precipitation observed after incubation | The compound is unstable in the media over time at 37°C. | Prepare fresh working solutions of UNC0631 immediately before each experiment. |
| Interaction with media components. | If possible, test the solubility of UNC0631 in a different basal media formulation. | |
| Evaporation of media during long-term experiments. | Ensure proper humidification of the incubator and use sealed culture flasks or plates to minimize evaporation. |
Data Presentation
UNC0631 Solubility
| Solvent | Solubility | Notes |
| DMSO | 16.67 mg/mL (26.21 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened DMSO.[1] |
| Ethanol | 100 mg/mL (157.25 mM) | Requires sonication.[1] |
| DMF | 150 mg/mL (235.88 mM) | Requires sonication.[1] |
| Water | < 0.1 mg/mL | Insoluble or slightly soluble.[2] |
Cellular Potency of UNC0631 (IC50 for H3K9me2 reduction)
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 25[1] |
| MCF7 | 18[1] |
| PC3 | 26[1] |
| 22RV1 | 24[1] |
| HCT116 wt | 51[1] |
| HCT116 p53-/- | 72[1] |
| IMR90 | 46[1] |
Experimental Protocols
Detailed Protocol for Preparing UNC0631 Working Solution and Treating Cells
This protocol is designed to minimize precipitation and ensure consistent results.
Materials:
-
UNC0631 powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or incubator at 37°C
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Allow the UNC0631 powder to equilibrate to room temperature before opening the vial.
-
Aseptically dissolve the UNC0631 powder in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media):
-
Pre-warm your complete cell culture medium to 37°C in a water bath or incubator.
-
In a sterile 15 mL conical tube, add 10 mL of the pre-warmed complete cell culture medium.
-
Crucial Step - Serial Dilution: To avoid "crashing out," do not add the concentrated DMSO stock directly to the 10 mL of media. Instead, perform an intermediate dilution.
-
Pipette 1 µL of the 10 mM UNC0631 stock solution into a sterile microcentrifuge tube.
-
Add 99 µL of the pre-warmed complete media to the microcentrifuge tube to make a 100 µM intermediate solution. Gently pipette up and down to mix.
-
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed media in the 15 mL conical tube to achieve the final 10 µM concentration.
-
Cap the tube and gently invert several times to ensure a homogenous solution. Visually inspect for any signs of precipitation.
-
-
Cell Treatment:
-
Aspirate the old media from your cultured cells.
-
Add the freshly prepared media containing the desired final concentration of UNC0631 to your cells.
-
Include a vehicle control (media with the same final concentration of DMSO without the inhibitor). The final DMSO concentration should typically be below 0.5%.
-
Return the cells to the incubator and culture for the desired experimental duration (e.g., 48 hours).[2]
-
Visualizations
UNC0631 Mechanism of Action and Downstream Signaling
Caption: UNC0631 inhibits G9a, preventing H3K9 dimethylation and reactivating tumor suppressor genes.
G9a-Hippo Signaling Pathway Interaction
Caption: UNC0631 de-represses LATS2, leading to YAP phosphorylation and inhibition of oncogenic transcription.[4][5]
G9a-Wnt Signaling Pathway Interaction
Caption: UNC0631 restores expression of Wnt antagonists APC2 and DKK1, promoting β-catenin degradation.[6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
UNC0631 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC0631, a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of UNC0631?
A1: UNC0631 is a highly potent inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1] It acts as a competitive inhibitor at the substrate-binding site, preventing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2]
Q2: Is UNC0631 selective for G9a/GLP?
A2: UNC0631 and its close analog, UNC0638, have demonstrated high selectivity for G9a/GLP over a wide range of other histone methyltransferases.[2][3] However, at higher concentrations, off-target activities have been observed.
Q3: What are the known off-target effects of UNC0631 and its analogs?
A3: The most well-documented off-target effects are for the structurally similar compound UNC0638. At a concentration of 1 µM, UNC0638 has been shown to inhibit the following non-epigenetic targets[3]:
-
G-protein coupled receptors (GPCRs):
-
Muscarinic M2 receptor
-
Adrenergic α1A receptor
-
Adrenergic α1B receptor
-
-
Kinases:
-
Choline Kinase Alpha (CHKA) has been identified as an unexpected off-target, which may contribute to discrepancies observed in some cellular assays.
-
It is plausible that UNC0631 exhibits a similar off-target profile due to its structural similarity to UNC0638.
Q4: What is the recommended working concentration for UNC0631 to minimize off-target effects?
A4: To maintain high selectivity and minimize off-target effects, it is recommended to use the lowest effective concentration of UNC0631 that achieves the desired biological outcome. The IC50 for H3K9me2 reduction in various cell lines is in the low nanomolar range (typically 18-72 nM).[1][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q5: What are the signs of potential off-target effects in my experiment?
A5: Unexplained or unexpected phenotypic changes, cytotoxicity at concentrations that should be well-tolerated, or results that are inconsistent with G9a/GLP knockdown could indicate off-target effects. If you observe such discrepancies, consider the potential off-target activities listed in this guide.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Symptoms:
-
Cell death or growth inhibition at concentrations intended to be non-toxic.
-
Phenotypes that are not consistent with the known functions of G9a/GLP.
-
Discrepancies between results obtained with UNC0631 and those from genetic knockdown of G9a/GLP.
Possible Cause:
-
Engagement of off-target proteins, such as GPCRs or kinases, at the concentration of UNC0631 being used.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest concentration of UNC0631 that effectively inhibits H3K9me2 in your cell line of interest without causing significant toxicity.
-
Use a Structurally Unrelated G9a/GLP Inhibitor: To confirm that the observed phenotype is due to G9a/GLP inhibition, use a different class of G9a/GLP inhibitor (e.g., A-366) as a control.[2]
-
Genetic Knockdown Control: Compare the phenotype induced by UNC0631 with that of siRNA or shRNA-mediated knockdown of G9a and/or GLP.
-
Investigate Off-Target Pathways: If the phenotype persists and is not recapitulated by other G9a/GLP inhibitors or knockdown, consider if the known off-targets of the UNC0638 analog (muscarinic and adrenergic receptors, CHKA) could be responsible.
Issue 2: Inconsistent Results Across Different Cell Lines
Symptoms:
-
Variable potency or unexpected phenotypes when using UNC0631 in different cell lines.
Possible Cause:
-
Differential expression levels of off-target proteins across various cell lines. For example, a cell line with high expression of an off-target receptor may be more sensitive to the off-target effects of UNC0631.
Troubleshooting Steps:
-
Characterize Off-Target Expression: If possible, determine the expression levels of the known off-target receptors (Muscarinic M2, Adrenergic α1A, Adrenergic α1B) and CHKA in the cell lines being used.
-
Titrate UNC0631 for Each Cell Line: Perform independent dose-response experiments for each cell line to establish the optimal concentration that balances on-target efficacy with minimal off-target effects.
Data on Off-Target Activity of UNC0638 (UNC0631 Analog)
The following table summarizes the off-target inhibition data for UNC0638 at a concentration of 1 µM.[3]
| Target Class | Target | % Inhibition at 1 µM |
| GPCR | Muscarinic M2 Receptor | 64% |
| GPCR | Adrenergic α1A Receptor | 90% |
| GPCR | Adrenergic α1B Receptor | 69% |
Experimental Protocols
Protocol 1: In-Cell Western Assay for H3K9me2 Inhibition
This protocol allows for the quantification of cellular H3K9me2 levels following treatment with UNC0631.
Materials:
-
Cells of interest
-
UNC0631
-
96-well plates
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
IRDye®-conjugated secondary antibodies
-
DRAQ5™ or other DNA stain for cell number normalization
-
Odyssey® Imaging System or similar instrument
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of UNC0631 for the desired time (e.g., 48 hours). Include a DMSO vehicle control.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with primary antibodies for H3K9me2 and a normalization control.
-
Wash and incubate with the appropriate IRDye®-conjugated secondary antibodies and DRAQ5™.
-
Scan the plate using an Odyssey® Imaging System.
-
Quantify the fluorescence intensity for H3K9me2 and normalize to the control antibody or DNA stain.
-
Calculate IC50 values based on the dose-response curve.
Protocol 2: Kinase Profiling Assay (General)
To investigate potential off-target kinase activity, a broad kinase panel screening is recommended. This is often performed as a service by specialized companies. A general workflow is outlined below.
Principle:
The activity of a large panel of purified kinases is measured in the presence of the test compound (UNC0631). The percentage of inhibition is determined relative to a vehicle control.
General Procedure:
-
Select a kinase screening panel (e.g., a panel of several hundred kinases).
-
Provide the test compound (UNC0631) at a specified concentration (e.g., 1 µM and 10 µM) to the screening service.
-
The service will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) for each kinase in the panel in the presence of UNC0631.
-
The results will be provided as the percentage of inhibition for each kinase at the tested concentrations.
-
Follow-up with IC50 determination for any significant hits.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing UNC0631 Variability in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the G9a/GLP inhibitor, UNC0631.
Frequently Asked Questions (FAQs)
Q1: What is UNC0631 and what is its primary mechanism of action?
UNC0631 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, and the related protein GLP (EHMT1).[1][2][3] Its primary mechanism of action is to bind to the active site of G9a and GLP, preventing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2).[1][4] This inhibition of H3K9me2, a mark associated with transcriptional repression, can lead to the reactivation of silenced genes.[4]
Q2: What are the recommended storage and handling conditions for UNC0631?
To ensure stability and minimize variability, proper storage and handling of UNC0631 are critical.
-
Powder: Store at -20°C for up to three years.[5]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -80°C for up to two years or at -20°C for up to one year.[6]
Q3: How do I dissolve UNC0631 and what are the best solvents?
UNC0631 is insoluble in water.[7] The recommended solvent for creating stock solutions is DMSO.[5][6] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[6] Gentle warming and sonication may be required to achieve complete dissolution.[7]
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 16.67 mg/mL (26.21 mM) | Ultrasonic assistance recommended.[3][6] |
| Ethanol | 100 mg/mL (157.25 mM) | Ultrasonic assistance recommended.[6] |
Q4: What are typical working concentrations for cell-based assays?
The optimal concentration of UNC0631 will vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. However, typical concentrations for observing a significant reduction in H3K9me2 levels are in the nanomolar range.
IC50 Values for H3K9me2 Reduction in Various Cell Lines (48h treatment)
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 25 |
| MCF7 | 18 |
| PC3 | 26 |
| 22RV1 | 24 |
| HCT116 wt | 51 |
| HCT 116 p53-/- | 72 |
| IMR90 | 46 |
| [Data sourced from MedchemExpress and APExBIO][6][7] |
Q5: What are the known off-target effects of UNC0631?
While UNC0631 is highly selective for G9a and GLP, some off-target effects have been noted at higher concentrations. A related compound, UNC0638, showed some inhibition of muscarinic M2, adrenergic α1A, and adrenergic α1B receptors at 1 µM.[4] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects and to consider using a structurally different G9a/GLP inhibitor, such as A-366, as a control to confirm that the observed phenotype is due to G9a/GLP inhibition.[8]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common issue that can obscure the true effect of UNC0631.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability. Use a consistent seeding density for all experiments, as variations in cell number can significantly alter the apparent IC50.[9][10] |
| Variability in Compound Preparation | Prepare fresh dilutions of UNC0631 from a frozen stock for each experiment. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution in culture media.[11] |
| Edge Effects in Microplates | The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Strictly adhere to a consistent incubation time for all experiments. For endpoint assays, ensure that the timing of reagent addition and reading is consistent across all plates. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. If possible, use a single, large lot of FBS for a series of experiments. |
Issue 2: Inconsistent Reduction of H3K9me2 Levels
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Use a validated antibody specific for H3K9me2. Titrate the antibody to determine the optimal concentration for your assay (e.g., Western blot, In-Cell Western). |
| Inefficient Cell Lysis/Histone Extraction | Ensure your lysis buffer and protocol are optimized for histone extraction. Incomplete lysis will lead to variable results. |
| Loading Inconsistencies (Western Blot) | Quantify total protein concentration and load equal amounts for each sample. Use a loading control, such as Total Histone H3, to normalize the H3K9me2 signal.[12] |
| Time-Dependent Effects | The reduction of H3K9me2 is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Compound Instability in Media | For long-term experiments, consider replenishing the media with freshly prepared UNC0631 at regular intervals to counteract potential degradation.[13] |
Issue 3: Unexpected Cytotoxicity
UNC0631 generally exhibits a good separation between its functional potency and cellular toxicity.[14] If you observe unexpected cell death, consider the following:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media does not exceed a non-toxic level (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Off-Target Effects | As mentioned in the FAQ, high concentrations of UNC0631 may have off-target effects. Perform a dose-response for both H3K9me2 reduction and cytotoxicity (e.g., using an MTT assay) to determine the therapeutic window for your cell line.[4] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to G9a/GLP inhibition. Some cell lines may rely more heavily on G9a/GLP for survival, leading to greater toxicity upon inhibition.[4] |
| Precipitation of Compound | Poor solubility or precipitation of UNC0631 in the culture media can lead to inconsistent local concentrations and potentially cause cellular stress or toxicity. Visually inspect the media for any precipitate after adding the compound. |
Visualizations
Caption: Inhibition of the G9a/GLP signaling pathway by UNC0631.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A standard workflow for measuring H3K9me2 levels via In-Cell Western.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol determines the effect of UNC0631 on cell viability and is used to calculate a cytotoxicity IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
UNC0631 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of UNC0631 in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In-Cell Western (ICW) for H3K9me2 Levels
This protocol allows for the quantification of H3K9me2 levels directly in cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
UNC0631 stock solution (in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Anti-H3K9me2 and a normalization antibody (e.g., anti-Total Histone H3 or a DNA dye like DRAQ5).[4]
-
IR-dye conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fluorescent plate scanner (e.g., LI-COR Odyssey)
Procedure:
-
Seeding and Treatment: Seed and treat cells with a dose-response of UNC0631 as described in the MTT protocol (Steps 1-3).
-
Fixation: Remove media and wash cells with PBS. Add fixation buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash plates with PBS. Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash plates. Add blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Add the antibody solution to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash plates extensively. Add the fluorescently-labeled secondary antibodies, diluted in blocking buffer, and incubate for 1 hour at room temperature, protected from light.
-
Scanning: Wash plates extensively and allow them to dry completely in the dark. Scan the plate using a fluorescent plate scanner.
-
Analysis: Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal. Calculate the normalized H3K9me2 level for each well and plot a dose-response curve to determine the IC50.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC 0631 | CAS:1320288-19-4 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting UNC0631 Dose-Response Curves
Welcome to the technical support center for UNC0631, a potent inhibitor of the histone methyltransferases G9a and GLP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when working with UNC0631.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UNC0631?
A1: UNC0631 is a potent and selective inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes.[1]
Q2: What are the typical in vitro and cellular IC50 values for UNC0631?
A2: UNC0631 has a potent in vitro IC50 of approximately 4 nM for G9a.[2][3][4] In cellular assays, the IC50 for the reduction of H3K9me2 levels is typically in the nanomolar range and varies depending on the cell line. For example, the IC50 for H3K9me2 reduction in MDA-MB-231 cells is around 25 nM.[2][3]
Q3: What is the difference between the functional potency and cytotoxicity of UNC0631?
A3: It is crucial to distinguish between the concentration of UNC0631 required to inhibit G9a/GLP activity (functional potency) and the concentration that causes cell death (cytotoxicity). Ideally, there should be a large window between these two concentrations. UNC0631 has been shown to have an excellent separation of functional potency versus cell toxicity in a variety of cell lines.[1] For example, in MDA-MB-231 cells, the IC50 for H3K9me2 reduction is ~25 nM, while the EC50 for cytotoxicity is significantly higher.
Q4: What are the known off-target effects of UNC0631?
A4: While UNC0631 is highly selective for G9a and GLP, some off-target activity has been observed at higher concentrations. A study on the closely related analog, UNC0638, showed weak inhibition of the demethylase JMJD2E and the DNA methyltransferase DNMT1 at concentrations over 200-fold and 5,000-fold higher than its G9a/GLP IC50, respectively. At a concentration of 1 µM, UNC0638 also showed some activity against the muscarinic M2, adrenergic α1A, and adrenergic α1B receptors. It is advisable to use the lowest effective concentration of UNC0631 to minimize potential off-target effects and to include appropriate controls, such as a structurally related inactive compound if available.
Troubleshooting Guide for UNC0631 Dose-Response Curves
This guide addresses common issues encountered when generating and interpreting UNC0631 dose-response curves.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Steep Dose-Response Curve (High Hill Slope) | Stoichiometric Inhibition: This can occur if the concentration of G9a/GLP enzyme in your assay is high relative to the Ki of UNC0631. In this "tight-binding" scenario, a significant fraction of the inhibitor is bound to the enzyme, leading to a sharp increase in inhibition over a narrow concentration range. | - Reduce the enzyme concentration in your biochemical assay if possible.- Be aware that the calculated IC50 may not accurately reflect the true Ki under these conditions.- In cellular assays, this is less likely to be a controllable factor but is important for data interpretation. |
| Shallow Dose-Response Curve (Low Hill Slope) | Cellular Heterogeneity: The cell population may have varying sensitivities to UNC0631.Complex Biological Response: The downstream effects of G9a/GLP inhibition may be complex and not follow a simple dose-response relationship.Compound Instability: UNC0631 may be degrading in the cell culture medium over the course of the experiment. | - Ensure a single-cell suspension before plating to minimize cell clumps.- Consider using a clonal cell line if available.- Investigate downstream signaling pathways to understand the complexity of the response.- Prepare fresh UNC0631 dilutions for each experiment and consider a media change with fresh compound for longer incubation periods. |
| Incomplete Inhibition at High Concentrations | Insolubility of UNC0631: The compound may be precipitating out of solution at higher concentrations.Presence of a Resistant Subpopulation: A subset of cells may be resistant to UNC0631's effects.Assay Artifact: The assay signal may not be solely dependent on G9a/GLP activity. | - Visually inspect the wells with the highest concentrations for any signs of precipitation.- Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the media is low (typically <0.5%).- Perform a solubility test of UNC0631 in your specific cell culture medium.- Use an orthogonal assay to confirm the results (e.g., Western blot for H3K9me2). |
| Biphasic (Hormetic) Dose-Response | Off-target Effects: At higher concentrations, UNC0631 may be engaging other targets that counteract its primary effect.Cellular Stress Response: High concentrations of the inhibitor might trigger cellular stress pathways that lead to unexpected responses. | - Carefully examine the dose range and consider if the biphasic effect occurs at physiologically relevant concentrations.- Use a structurally related inactive control to assess off-target effects.- Investigate markers of cellular stress at the concentrations where the biphasic response is observed. |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the plate.Compound Precipitation: Inconsistent solubility of UNC0631 in different wells.Edge Effects: Evaporation from the outer wells of the microplate. | - Ensure thorough mixing of the cell suspension before and during plating.- Prepare a master mix of the UNC0631 dilution to add to the wells.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for UNC0631 in various cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Assay | Parameter | Value |
| MDA-MB-231 | In-Cell Western (H3K9me2) | IC50 | 25 nM[2] |
| MCF7 | In-Cell Western (H3K9me2) | IC50 | 18 nM[2] |
| PC3 | In-Cell Western (H3K9me2) | IC50 | 26 nM[2] |
| 22RV1 | In-Cell Western (H3K9me2) | IC50 | 24 nM[2] |
| HCT116 wt | In-Cell Western (H3K9me2) | IC50 | 51 nM[2] |
| HCT116 p53-/- | In-Cell Western (H3K9me2) | IC50 | 72 nM[5] |
| IMR90 | In-Cell Western (H3K9me2) | IC50 | 46 nM[2] |
| 22Rv1 | MTT Assay (Cytotoxicity) | IC50 | >10 µM |
Experimental Protocols
In-Cell Western (ICW) Assay for H3K9me2 Levels
This protocol is a general guideline for measuring changes in H3K9me2 levels in adherent cells treated with UNC0631. Optimization of cell number, antibody concentrations, and incubation times may be necessary for your specific cell line and experimental setup.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
UNC0631
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: IRDye-conjugated anti-species IgG
-
DNA stain (e.g., DRAQ5™)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS
-
Wash buffer: 0.1% Tween-20 in PBS
-
Imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0631 in cell culture medium. Remove the old medium from the cells and add the UNC0631 dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 48-72 hours).
-
Fixation: Carefully remove the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with wash buffer. Add 100 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with wash buffer. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the anti-H3K9me2 antibody in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the cells five times with wash buffer. Dilute the IRDye-conjugated secondary antibody and the DNA stain in blocking buffer. Protect from light. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Imaging: Wash the cells five times with wash buffer, protected from light. Ensure the final wash is completely removed. Scan the plate using an imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to account for cell number. Plot the normalized signal against the UNC0631 concentration and fit a dose-response curve to determine the IC50.
MTT Cytotoxicity Assay
This protocol provides a general method for assessing the effect of UNC0631 on cell viability.
Materials:
-
96-well clear tissue culture plates
-
UNC0631
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of UNC0631. Include a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the UNC0631 concentration and fit a dose-response curve to determine the EC50.
Visualizations
Caption: UNC0631 inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Caption: Experimental workflow for generating a UNC0631 dose-response curve.
Caption: A decision tree for troubleshooting UNC0631 dose-response curves.
References
- 1. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for UNC0631 Solvent Effects in Assays
Welcome to the technical support center for UNC0631. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of the G9a histone methyltransferase inhibitor, UNC0631, with a focus on understanding and controlling for the effects of its solvent. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a UNC0631 stock solution?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of UNC0631 is Dimethyl Sulfoxide (B87167) (DMSO).[1][2] Ethanol and Dimethylformamide (DMF) can also be used.[1] It is crucial to use high-purity, anhydrous (or newly opened) DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: What are the solubility limits for UNC0631 in common solvents?
A2: The solubility of UNC0631 can vary between suppliers. However, typical solubility values are summarized in the table below. Gentle warming (e.g., at 37°C for 10 minutes) and/or sonication are often recommended to achieve complete dissolution.[1]
Q3: The final concentration of DMSO in my assay is affecting cell viability. What is a safe concentration to use?
A3: The cytotoxic effects of DMSO are cell-line dependent and concentration-dependent.[3][4][5][6] It is strongly recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at 0.5% or below, with many studies aiming for ≤ 0.1%.[7][8] You must perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used in your assays.[7][9] At concentrations as low as 0.1%, DMSO has been shown to induce changes in gene expression in some cell types.[3]
Q4: I am observing precipitation after diluting my UNC0631 stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent it?
A4: This is likely due to a phenomenon known as "solvent shock," where the rapid change in polarity causes the hydrophobic compound to precipitate out of solution. High final concentrations of UNC0631 can also exceed its solubility limit in the aqueous medium.[7]
To prevent this:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Use a stepwise dilution: Create an intermediate dilution of the stock in a small volume of medium before adding it to the final volume.
-
Add dropwise while mixing: Add the UNC0631 stock solution slowly and drop-by-drop to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[10]
-
Check final concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of UNC0631.
Q5: Can the solvent itself interfere with my assay readouts (e.g., Western Blot, qPCR, MTT assay)?
A5: Yes, the solvent can interfere with various assays.
-
MTT/Viability Assays: DMSO can affect cellular metabolism, which can lead to skewed readings in viability assays that rely on metabolic activity.[11] At higher concentrations (e.g., >1-2%), DMSO can be cytotoxic, directly reducing cell viability.[4][5][6]
-
Western Blotting: While low concentrations of DMSO in the final cell lysate are generally acceptable, some solvents like dimethylformamide (DMF) have been shown to interfere with Coomassie blue staining.[12] High concentrations of DMSO (e.g., 2-8%) have also been reported to induce cellular stress responses, such as PARP activation, which could alter the protein expression profile.[13]
-
qPCR: DMSO can be used as a PCR enhancer, sometimes improving the specificity and yield of qPCR amplification, particularly for GC-rich templates.[14] However, its effects can be concentration-dependent, and it is crucial to include the same amount of DMSO in all samples, including no-template controls, to ensure consistency.
Data Presentation
Table 1: Solubility of UNC0631 in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 | 26.21 | Use of newly opened DMSO is recommended.[1] |
| Ethanol | 100 | 157.25 | Ultrasonic assistance recommended.[1] |
| DMF | 150 | 235.88 | Ultrasonic assistance recommended.[1] |
Table 2: Summary of Reported DMSO Effects on Cell Viability
| DMSO Concentration | Cell Line(s) | Observed Effect | Reference |
| ≤ 0.5% | Various | Generally considered non-toxic, but gene expression changes can occur. | [3][7][8] |
| 1% - 2% | Lung adenocarcinoma (CL1-5) | No significant cytotoxicity observed. | [4] |
| 1% - 2% | MCF-7 | Significant reduction in cell viability. | [15] |
| 0.5% - 3% | Goat Skin Fibroblasts | Dose-dependent reduction in cell viability. | [5] |
| > 2% | HeLa | Cytotoxic effects observed. | [12] |
| ≥ 5% | Lung adenocarcinoma (CL1-5) | ~50% or more reduction in cell viability. | [4] |
Experimental Protocols
Protocol 1: Preparation of UNC0631 Stock and Working Solutions
This protocol provides a step-by-step guide for preparing UNC0631 solutions to minimize precipitation and ensure consistency.
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh the required amount of UNC0631 powder in a sterile microcentrifuge tube. b. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution. d. Visually inspect the solution to ensure no particulates are present. e. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][16]
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm your complete cell culture medium to 37°C. b. In a sterile conical tube, add the required volume of pre-warmed medium. c. Thaw a single aliquot of the 10 mM UNC0631 stock solution. d. While gently swirling or vortexing the medium, add the UNC0631 stock solution dropwise to achieve the final 10 µM concentration (a 1:1000 dilution). This gradual addition is critical to prevent solvent shock.[10] e. Cap the tube and invert several times to ensure a homogenous solution. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Prepare this solution fresh for each experiment.
Protocol 2: Designing a Robust Solvent Control Experiment
Running a proper solvent control is essential to distinguish the biological effects of UNC0631 from any artifacts introduced by the solvent.[9][12]
-
Determine the Final Solvent Concentration: Calculate the maximum final concentration of the solvent (e.g., DMSO) that will be present in any of your experimental conditions.
-
Prepare the Vehicle Control: Prepare a working solution that contains only the solvent at this maximum concentration, diluted in the same cell culture medium used for your UNC0631 treatments. For example, if your highest UNC0631 concentration results in a final DMSO concentration of 0.1%, your vehicle control will be medium with 0.1% DMSO.
-
Experimental Groups: Your experiment should include at least three groups:
-
Untreated Control: Cells treated with medium only (no solvent, no UNC0631).
-
Vehicle Control: Cells treated with the medium containing the final solvent concentration.[9]
-
Experimental Group(s): Cells treated with UNC0631 at various concentrations.
-
-
Data Analysis: The primary comparison for assessing the effect of UNC0631 should be between the experimental group and the vehicle control group. This ensures that any observed effects are due to the inhibitor and not the solvent.
Visualizations
Caption: Simplified signaling pathway of G9a inhibition by UNC0631.
Caption: Troubleshooting workflow for UNC0631 solvent-related issues.
Caption: Experimental workflow for a cell-based assay using UNC0631.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lantsandlaminins.com [lantsandlaminins.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histone methyltransferase G9a inhibitor (UNC0631) reinforces mitochondrial function and upregulates UCP1 in brown adipocytes and screening of epigenetic libraries - Physiology and Pharmacology [ppj.phypha.ir]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
UNC 0631 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with UNC0631, a potent inhibitor of the G9a and GLP histone methyltransferases.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to help mitigate inconsistent results in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for UNC0631 across different cell lines?
It is expected to observe different IC50 values for UNC0631 in different cell lines. This variability is attributed to the unique biological characteristics of each cell line, a phenomenon known as "cell-specific response."[4] Factors contributing to this include differences in:
-
Metabolic rates: Affecting compound processing.
-
Expression levels of G9a/GLP: The target enzymes of UNC0631.[5]
-
Membrane permeability: Influencing the intracellular concentration of the inhibitor.[6]
-
Presence of drug efflux pumps: Actively removing the compound from the cell.
-
Overall genetic and epigenetic landscape: Which can influence the cellular response to G9a/GLP inhibition.
The following table summarizes the reported IC50 values for the reduction of H3K9me2 levels by UNC0631 in various cell lines, illustrating this inherent variability.
| Cell Line | IC50 (nM) for H3K9me2 Reduction | Reference |
| MDA-MB-231 | 25 | [2] |
| MCF7 | 18 | [2] |
| PC3 | 26 | [2] |
| 22RV1 | 24 | [2] |
| HCT116 wt | 51 | [2] |
| HCT 116 p53-/- | 72 | [2] |
| IMR90 | 46 | [2] |
Q2: My Western blot results for H3K9me2 levels are inconsistent after UNC0631 treatment. What are the potential causes?
Inconsistent Western blot results can arise from several factors throughout the experimental workflow. Here are some common issues and their potential solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Transfer | Ensure complete and even transfer by checking the membrane with Ponceau S staining before blocking. For low molecular weight proteins, consider using a membrane with a smaller pore size.[7][8] |
| Insufficient Antibody Binding | Optimize primary and secondary antibody concentrations and incubation times. Ensure the secondary antibody is appropriate for the primary antibody's host species.[9] |
| High Background | Ensure adequate blocking (e.g., 5% BSA or non-fat dry milk in TBST). Increase the number and duration of wash steps.[7] |
| Uneven Bands | Ensure proper gel polymerization and a uniform electric field during electrophoresis. Avoid overloading protein in the wells.[7] |
| Variability in UNC0631 Activity | Prepare fresh stock solutions of UNC0631 in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] Ensure consistent treatment times and concentrations across replicates. |
Q3: I am seeing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo®) with UNC0631. What should I check?
Variability in cell viability assays is a common issue. Consider the following troubleshooting points:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use a consistent cell number for all wells. Avoid using the outer wells of the plate which are prone to evaporation.[10][11] |
| Compound Precipitation | At high concentrations, UNC0631 may precipitate. Visually inspect wells for precipitates. If observed, consider lowering the concentration range or using a different solvent system.[10] |
| Assay Interference | Some compounds can directly interfere with assay reagents. Run a control with UNC0631 in cell-free media to check for direct chemical reduction of the assay substrate.[12] |
| Variable Treatment Duration | Ensure precise and consistent incubation times with UNC0631 for all plates and experiments. |
| Cell Cycle Effects | G9a inhibition can affect cell proliferation and induce cell cycle arrest, which can vary between cell lines and even within a seemingly homogenous cell population.[13][14] This can lead to non-linear dose-response curves. |
Q4: My Chromatin Immunoprecipitation (ChIP) results show variable enrichment of H3K9me2 at target gene loci after UNC0631 treatment. How can I improve consistency?
ChIP is a complex technique with many steps that can introduce variability. Here are some key areas to focus on for improving reproducibility:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cross-linking | Use a consistent concentration of formaldehyde (B43269) and a precise incubation time for all samples. Quench the cross-linking reaction effectively.[15] |
| Variable Chromatin Shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments of a consistent size range (typically 200-1000 bp). Verify fragment size on an agarose (B213101) gel for each experiment.[15] |
| Antibody Performance | Use a ChIP-validated antibody for H3K9me2. The efficiency of the immunoprecipitation can be a major source of variability.[15] |
| Insufficient Washing | Perform stringent and consistent wash steps after immunoprecipitation to reduce background signal from non-specific binding.[15] |
| Biological Replicates | It is highly recommended to use at least three biological replicates for ChIP-seq experiments to increase the reliability of peak identification.[16][17] |
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway
UNC0631 inhibits the enzymatic activity of the G9a/GLP complex, which is the primary methyltransferase responsible for histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1 and H3K9me2) in euchromatin. This methylation mark is associated with transcriptional repression.
Caption: UNC0631 inhibits the G9a/GLP complex, reducing H3K9me2 and transcriptional repression.
General Experimental Workflow for UNC0631 Treatment
This workflow outlines the key steps for treating cells with UNC0631 and subsequent analysis.
Caption: A general workflow for UNC0631 cell treatment and subsequent analysis.
Detailed Experimental Protocols
Western Blot for H3K9me2 Levels
-
Cell Lysis: After treating cells with UNC0631 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., total Histone H3 or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the loading control.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
UNC0631 Treatment: Treat the cells with a serial dilution of UNC0631 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K9me2 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq).
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G9a promotes proliferation and inhibits cell cycle exit during myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Leveraging biological replicates to improve analysis in ChIP-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Reproducibility and Best Practices for Replicate Design in G-Quadruplex ChIP-Seq Studies [mdpi.com]
Validation & Comparative
A Comparative Guide to G9a Inhibitors: UNC0631 versus BIX-01294
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the histone methyltransferase G9a: UNC0631 and BIX-01294. The following sections present a comprehensive analysis of their efficacy and toxicity, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways to aid in the selection of the most appropriate compound for research and preclinical studies.
Executive Summary
Both UNC0631 and BIX-01294 are potent inhibitors of G9a, a key enzyme involved in epigenetic regulation through the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). While both compounds effectively inhibit G9a, they exhibit significant differences in their potency, selectivity, and toxicity profiles. UNC0631 emerges as a more potent and less toxic inhibitor in cellular assays, offering a superior "toxicity/function ratio" compared to BIX-01294. This makes UNC0631 a more suitable tool for cell-based studies where a clear distinction between on-target effects and off-target toxicity is crucial. BIX-01294, as an earlier generation inhibitor, has been instrumental in elucidating the role of G9a but is hampered by its lower cellular potency and higher toxicity at effective concentrations.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for UNC0631 and BIX-01294, providing a clear comparison of their in vitro and cellular activities.
Table 1: In Vitro Efficacy against G9a and GLP
| Compound | Target | IC50 | Assay Type |
| UNC0631 | G9a | 4 nM[1] | SAHH-coupled assay |
| GLP | 15 nM[2] | SAHH-coupled assay | |
| BIX-01294 | G9a | 1.7 - 2.7 µM[3][4] | Cell-free assay |
| GLP | 0.7 - 0.9 µM[3][5] | Cell-free assay |
Table 2: Cellular Efficacy and Toxicity
| Compound | Cell Line | Cellular Potency (IC50 for H3K9me2 reduction) | Cellular Toxicity (EC50) | Toxicity/Function Ratio (EC50/IC50) |
| UNC0631 | MDA-MB-231 | 25 nM[1] | > 5,000 nM[6] | >200 |
| MCF7 | 18 nM[1] | - | - | |
| PC3 | 26 nM[1] | - | - | |
| BIX-01294 | MDA-MB-231 | 500 nM | 2,700 nM | <6[1] |
| Mouse Embryonic Fibroblasts | ~1.3 µM (for significant H3K9me2 reduction)[7] | Mild cytotoxicity at ≥ 2 µM[7] | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
SAHH-Coupled G9a Inhibition Assay
This assay biochemically quantifies the inhibitory activity of compounds against G9a methyltransferase.
Principle: G9a catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate, producing S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The free sulfhydryl group of homocysteine reacts with a thiol-sensitive fluorophore (e.g., ThioGlo) to produce a fluorescent signal that is proportional to G9a activity.
Protocol:
-
Prepare a reaction mixture containing G9a enzyme, a biotinylated histone H3 peptide substrate, and the test compound at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 1 mM DTT).
-
Initiate the reaction by adding a mixture of SAM and [methyl-3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SAHH and the thiol-sensitive fluorescent dye.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
In-Cell Western (ICW) Assay for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of a specific protein modification (H3K9me2) within cells grown in a microplate format.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (UNC0631 or BIX-01294) for a specified duration (e.g., 48 hours).
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat dry milk in PBS).
-
Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with an IRDye-conjugated secondary antibody and a nuclear stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
Wash the cells again.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity of the H3K9me2 signal and normalize it to the nuclear stain signal to account for cell number.[1]
MTT Assay for Cellular Toxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a predetermined period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viable cells against the logarithm of the compound concentration.[10][11]
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a cytotoxic agent on cell proliferation.
Protocol:
-
Treat cells in culture with the desired concentrations of the inhibitor for a specific duration.
-
Harvest the cells and plate a known number of viable cells into new culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution like crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group to determine the effect of the inhibitor on clonogenic survival.[12][13]
Signaling Pathways and Experimental Workflows
Inhibition of G9a has been shown to impact several critical signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor comparison.
Caption: G9a's role in the Wnt signaling pathway.
Caption: G9a's influence on the Hippo signaling pathway.
Caption: G9a's interaction with the STAT3 signaling pathway.
Caption: Workflow for comparing G9a inhibitors.
Conclusion and Recommendations
BIX-01294 , while a pioneering molecule in the field, is limited by its lower cellular potency and significant off-target toxicity at concentrations required for effective G9a inhibition. Researchers should exercise caution when interpreting data generated using BIX-01294, particularly at higher concentrations, and consider the potential for confounding cytotoxic effects.
For in vivo studies, the pharmacokinetic properties of these compounds must be carefully considered. While this guide focuses on in vitro and cellular comparisons, the development of second-generation inhibitors like UNC0642, which has improved in vivo properties, highlights the ongoing efforts to create more effective tools for preclinical research.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 11. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [bio-protocol.org]
A Head-to-Head Battle of G9a/GLP Inhibitors: UNC0631 vs. UNC0642 in In Vivo Applications
For researchers in oncology, epigenetics, and drug development, the selection of a potent and reliable chemical probe is paramount for unraveling the complexities of disease and developing novel therapeutics. Among the targets of intense investigation are the histone methyltransferases G9a and G9a-like protein (GLP), key regulators of gene expression implicated in various cancers. UNC0631 and UNC0642 have emerged as potent inhibitors of G9a/GLP, but their in vivo performance profiles dictate their suitability for preclinical studies. This guide provides a comprehensive comparison of their in vivo efficacy, pharmacokinetics, and toxicity, supported by experimental data, to aid researchers in making an informed decision for their in vivo experiments.
UNC0642 was specifically developed to address the significant pharmacokinetic limitations of its predecessor, UNC0631, and other earlier G9a/GLP inhibitors. While both compounds exhibit high in vitro potency, their performance in animal models diverges significantly, establishing UNC0642 as the superior choice for in vivo research.
At a Glance: Key In Vivo Performance Differences
| Feature | UNC0631 | UNC0642 |
| In Vivo Suitability | Not suitable due to poor pharmacokinetic properties. | Designed and validated for in vivo studies. |
| Pharmacokinetics | Poor in vivo pharmacokinetic properties.[1] | Greatly improved in vivo pharmacokinetic properties.[1] |
| In Vivo Efficacy | No published in vivo efficacy studies. | Demonstrated efficacy in multiple xenograft models.[2][3][4] |
| Toxicity | In vivo toxicity not extensively studied. | Well-tolerated in mice at effective doses.[2][5] |
In Vivo Pharmacokinetics: A Tale of Two Compounds
The most critical distinction between UNC0631 and UNC0642 lies in their pharmacokinetic profiles. While UNC0631 is a potent inhibitor in biochemical and cellular assays, it suffers from poor properties in vivo, rendering it unsuitable for animal studies.[1]
In contrast, UNC0642 was engineered for improved in vivo performance. In male Swiss Albino mice, a single intraperitoneal (IP) injection of 5 mg/kg UNC0642 resulted in a maximum plasma concentration (Cmax) of 947 ng/mL and an area under the curve (AUC) of 1265 hr*ng/mL.[6] It also demonstrates modest brain penetration with a brain/plasma ratio of 0.33.[6] This favorable pharmacokinetic profile ensures that therapeutically relevant concentrations of the inhibitor can be achieved and maintained in target tissues.
Pharmacokinetic Parameters of UNC0642 in Mice
| Parameter | Value |
| Dose | 5 mg/kg (IP) |
| Cmax | 947 ng/mL |
| AUC | 1265 hr*ng/mL |
| Brain/Plasma Ratio | 0.33 |
In Vivo Efficacy: UNC0642 Takes the Lead
The superior pharmacokinetics of UNC0642 translate directly to its demonstrated efficacy in various in vivo cancer models.
-
Bladder Cancer: In nude mice bearing J82 human bladder cancer xenografts, administration of UNC0642 at 5 mg/kg (i.p., every other day for 6 doses) significantly suppressed tumor growth.[2]
-
Prostate Cancer: In a PC-3 prostate cancer xenograft model, UNC0642 treatment (10 mg/kg, oral gavage, 5 days/week) reduced tumor growth and global H3K9me2 levels in the tumors.[3]
-
Liver Cancer: Treatment with UNC0642 at a dose of 10 mg/kg (IP) suppressed xenograft tumor growth in liver cancer stem cell (LCSC) models.[4]
Due to its poor pharmacokinetic properties, there is a lack of published in vivo efficacy data for UNC0631.
Toxicity Profile: UNC0642 Demonstrates a Favorable Safety Window
In vivo studies have shown that UNC0642 is well-tolerated at doses that are effective in inhibiting tumor growth. In the bladder cancer xenograft study, no significant loss of body weight was observed in the mice treated with UNC0642 compared to the vehicle-treated group.[2] Similarly, in a mouse model of Prader-Willi syndrome, UNC0642 treatment was well tolerated by both wild-type and disease-model pups.[5]
Mechanism of Action: Targeting the G9a/GLP Complex
Both UNC0631 and UNC0642 are potent and selective inhibitors of the histone methyltransferases G9a and GLP.[1][7] G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[8] These methylation marks are generally associated with transcriptional repression. By inhibiting G9a/GLP, UNC0631 and UNC0642 lead to a reduction in global H3K9me2 levels, which can reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells.[2][8]
Experimental Protocols
In Vivo Xenograft Study (Bladder Cancer Model)[2]
-
Cell Line: J82 human bladder cancer cells.
-
Animal Model: 8-week-old male nude mice.
-
Tumor Implantation: 2 x 10^6 J82 cells mixed with Matrigel (1:1) were injected subcutaneously.
-
Treatment: Seven days after palpable xenografts formed, mice were randomized into two groups.
-
Vehicle control group.
-
UNC0642 group: 5 mg/kg administered via intraperitoneal (i.p.) injection every other day for 11 days (6 doses total).
-
-
Monitoring: Tumor growth and mouse body weight were monitored throughout the experiment.
-
Endpoint Analysis: Xenografts were harvested, weighed, and processed for immunohistochemistry (IHC) to assess markers like Ki67, cleaved Caspase 3, and BIM.
In Vivo Pharmacokinetic Study (as per UNC0642 characterization)[6]
-
Animal Model: Male Swiss albino mice.
-
Drug Administration: A single intraperitoneal (IP) injection of UNC0642 at 5 mg/kg.
-
Sample Collection: Plasma and brain tissue were collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
-
Analysis: The concentration of UNC0642 in plasma and brain homogenates was determined using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Calculation: Pharmacokinetic parameters such as Cmax, AUC, and brain/plasma ratio were calculated from the concentration-time data.
Conclusion: UNC0642 is the Clear Choice for In Vivo Research
While both UNC0631 and UNC0642 are valuable tools for studying the biology of G9a/GLP, their applications are distinct. UNC0631 remains a potent inhibitor for in vitro and cell-based assays. However, for researchers aiming to translate their findings to in vivo models, UNC0642 is unequivocally the superior compound. Its excellent pharmacokinetic profile, demonstrated in vivo efficacy across multiple cancer models, and favorable toxicity window make it a reliable and effective chemical probe for preclinical studies. The lack of in vivo data for UNC0631, stemming from its inherent pharmacokinetic limitations, precludes its use in animal models. Therefore, for any in vivo investigation of G9a/GLP inhibition, UNC0642 is the recommended tool to ensure robust and translatable results.
References
- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC0631 vs. UNC0638
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of target proteins and for validating their therapeutic potential. This guide provides a comprehensive comparison of two widely used inhibitors of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1): UNC0631 and UNC0638.
This document summarizes their selectivity and potency based on available experimental data, details the protocols for key assays used in their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Potency: A Quantitative Look
Both UNC0631 and UNC0638 are highly potent inhibitors of G9a and also inhibit the closely related GLP. Their inhibitory activity has been quantified through both biochemical and cellular assays.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays provides a direct measure of a compound's potency against its purified target enzyme.
| Compound | Target | IC50 (nM) |
| UNC0631 | G9a | 4[1][2][3] |
| UNC0638 | G9a | < 15[4] |
| GLP | 19[4] |
Cellular Potency
Cellular potency is assessed by measuring the concentration of the inhibitor required to achieve a 50% reduction in the levels of dimethylated histone H3 at lysine (B10760008) 9 (H3K9me2), the primary product of G9a and GLP activity in cells.
| Compound | Cell Line | Cellular IC50 for H3K9me2 reduction (nM) |
| UNC0631 | MDA-MB-231 | 25[1][3] |
| MCF7 | 18[1] | |
| PC3 | 26[1] | |
| 22RV1 | 24[1] | |
| HCT116 wt | 51[1] | |
| HCT116 p53-/- | 72[1] | |
| IMR90 | 46[1] | |
| UNC0638 | MDA-MB-231 | 81[4] |
Selectivity Profile
A critical attribute of a chemical probe is its selectivity for the intended target over other related and unrelated proteins.
UNC0638 has been extensively profiled against a wide array of epigenetic and non-epigenetic targets. It demonstrates high selectivity for G9a and GLP, being largely inactive against a panel of other histone methyltransferases, including SUV39H1, SUV39H2, EZH2, SETD7, MLL, SMYD3, and DOT1L[4]. Furthermore, UNC0638 was tested against a panel of 24 kinases and showed less than 10% inhibition at a concentration of 1 µM[4]. While it showed some activity against a few G protein-coupled receptors (GPCRs) at 1 µM, subsequent functional assays confirmed that its selectivity for G9a is at least 100-fold over these GPCRs[4].
UNC0631 is described as a potent and selective G9a inhibitor[5][6]. While detailed profiling data against a broad panel of kinases and other off-targets is not as extensively published as for UNC0638, its high potency and the significant separation between its functional potency and cellular toxicity suggest a favorable selectivity profile[1][3].
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the G9a/GLP signaling pathway and a general workflow for comparing their efficacy.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize UNC0631 and UNC0638.
S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled Assay (Biochemical Potency)
This assay biochemically measures the activity of methyltransferases by detecting the formation of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methylation reactions.
-
Reaction Setup : The G9a or GLP enzyme is incubated with the histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer. Test compounds (UNC0631 or UNC0638) at various concentrations are included in the reaction mixture.
-
SAH Conversion : After a defined incubation period, S-adenosyl-L-homocysteine hydrolase (SAHH) is added. SAHH catalyzes the hydrolysis of SAH to homocysteine and adenosine.
-
Signal Detection : The generated homocysteine is then detected. A common method involves the use of a thiol-sensitive fluorescent probe which reacts with the free sulfhydryl group of homocysteine to produce a fluorescent signal.
-
Data Analysis : The fluorescence intensity is proportional to the amount of SAH produced and thus to the methyltransferase activity. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
In-Cell Western (ICW) Assay (Cellular Potency)
The In-Cell Western (ICW) assay is an immunocytochemical method performed in microplates to quantify protein levels or post-translational modifications within cells. It is used to determine the cellular potency of inhibitors on H3K9me2 levels.
-
Cell Culture and Treatment : Cells are seeded in 96-well or 384-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the inhibitor (UNC0631 or UNC0638) for a specified period (e.g., 48 hours).
-
Fixation and Permeabilization : After treatment, the cells are fixed with a solution like formaldehyde (B43269) to preserve cell morphology and protein localization. Subsequently, the cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Blocking : Non-specific antibody binding sites are blocked using a blocking buffer.
-
Antibody Incubation : Cells are incubated with a primary antibody specific for H3K9me2. A second primary antibody against a housekeeping protein (e.g., tubulin) or a DNA dye is often used for normalization.
-
Secondary Antibody and Detection : After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis : The plate is scanned on an infrared imaging system. The fluorescence intensity of the H3K9me2 signal is normalized to the signal from the housekeeping protein or DNA dye. The normalized signal is then plotted against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
Both UNC0631 and UNC0638 are potent and valuable chemical probes for studying the roles of G9a and GLP in health and disease.
-
UNC0631 exhibits exceptional biochemical potency against G9a and demonstrates high cellular potency across a range of cell lines.
-
UNC0638 also shows high potency against both G9a and GLP and has been more extensively characterized for its selectivity against a broad spectrum of other proteins, confirming its utility as a specific G9a/GLP inhibitor.
The choice between UNC0631 and UNC0638 may depend on the specific experimental context, such as the cell type being investigated and the need for extensively documented broad selectivity. Researchers should consider the detailed data presented in this guide to make an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. axonmedchem.com [axonmedchem.com]
On-Target Efficacy of UNC0631: A Comparative Analysis for G9a/GLP Inhibition
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of UNC0631's on-target effects against other prominent G9a/GLP inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical probe for epigenetic research.
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3][4][5] These enzymes play a crucial role in gene silencing by catalyzing the mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), leading to transcriptional repression. The on-target effects of UNC0631 are primarily characterized by its ability to inhibit the catalytic activity of G9a and GLP, resulting in a global reduction of H3K9me2 levels within cells.[2][5][6]
Comparative Potency of G9a/GLP Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of UNC0631 and other commonly used G9a/GLP inhibitors. This data, gathered from various studies, facilitates a direct comparison of their potency against G9a and GLP.
| Inhibitor | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 Reduction IC50 (nM) | Key Characteristics |
| UNC0631 | 4[2][5][6] | Not explicitly stated, but potent | 18-72 (in various cell lines)[2][5][6] | High in vitro and cellular potency with low cell toxicity.[5][7] |
| UNC0642 | <2.5[8][9] | <2.5[9] | ~100-600 (in various cell lines)[9] | Excellent selectivity and improved in vivo pharmacokinetic properties.[9][10] |
| UNC0638 | 15[11] | 19[11] | 81 (in MDA-MB-231 cells)[12][13] | Potent and selective chemical probe with a high toxicity/function ratio.[12][13] |
| A-366 | 3.3[11] | 38[11] | Not explicitly stated | Highly selective, peptide-competitive inhibitor.[11] |
| BIX-01294 | 1,700[11] | 900[11] | 500 (in MDA-MB-231 cells)[12][13] | First-generation G9a/GLP inhibitor, less potent and selective.[10][13] |
G9a/GLP Signaling Pathway and Inhibition
G9a and GLP typically form a heterodimeric complex to efficiently methylate H3K9. This methylation creates binding sites for transcriptional repressors, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. UNC0631 and other inhibitors act by competing with the substrate (histone H3) for binding to the catalytic SET domain of G9a and GLP, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).
Experimental Protocols
In Vitro G9a/GLP Inhibition Assay (SAHH-Coupled Assay)
This assay biochemically quantifies the inhibitory activity of compounds on G9a or GLP. The activity of the methyltransferase is coupled to the hydrolysis of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, by SAH hydrolase (SAHH).
Materials:
-
Purified recombinant G9a or GLP enzyme.
-
Histone H3 peptide (e.g., residues 1-25) as a substrate.
-
S-adenosyl-L-methionine (SAM) as a methyl donor.
-
S-adenosyl-L-homocysteine hydrolase (SAHH).
-
Adenosine deaminase (ADA).
-
UNC0631 or other inhibitors.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Triton X-100, 0.1 mg/mL BSA).
-
384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SAHH, ADA, and the histone H3 peptide substrate.
-
Add the test compounds (e.g., UNC0631) at various concentrations to the wells of the assay plate.
-
Add the G9a or GLP enzyme to the wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding SAM to all wells.
-
Monitor the decrease in fluorescence over time as the product SAH is converted, which is indicative of the methyltransferase activity.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K9me2 Quantification (In-Cell Western Assay)
This immunofluorescence-based assay measures the levels of a specific protein (in this case, H3K9me2) within fixed and permeabilized cells in a multi-well plate format.
Materials:
-
Cells of interest (e.g., MDA-MB-231).
-
96-well or 384-well cell culture plates.
-
UNC0631 or other inhibitors.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution in PBS).
-
Primary antibody against H3K9me2.
-
Normalization antibody (e.g., anti-Histone H3 or a DNA stain like DRAQ5).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
Phosphate-buffered saline (PBS).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., UNC0631) for a specified duration (e.g., 48 hours).
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 and a normalization control antibody overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells extensively.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both the target protein and the normalization control.
-
Normalize the H3K9me2 signal to the total histone H3 or DNA content signal and calculate the IC50 values for the reduction of H3K9me2.
References
- 1. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 5. biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. licorbio.com [licorbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of BIX-01294 and UNC0631
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone methyltransferase inhibitors BIX-01294 and UNC0631, with a focus on their off-target effects. The information presented is supported by experimental data to assist researchers in selecting the most appropriate chemical probe for their studies.
Executive Summary
BIX-01294 was a first-in-generation inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), which are responsible for histone H3 lysine (B10760008) 9 dimethylation (H3K9me2). While instrumental in initial studies, BIX-01294 is hampered by modest potency, significant off-target effects, and cellular toxicity at concentrations required for effective inhibition. UNC0631 was developed from the same quinazoline (B50416) scaffold as BIX-01294 through medicinal chemistry efforts aimed at improving potency and selectivity. This guide demonstrates that UNC0631 and its closely related analogs, such as UNC0638, offer a significantly improved pharmacological profile, with greater on-target potency, a cleaner off-target profile, and a wider therapeutic window, making them more suitable as chemical probes for interrogating G9a/GLP biology.
Data Presentation
Table 1: On-Target Potency and Cellular Activity
| Compound | Target | IC50 (in vitro) | Cellular H3K9me2 Inhibition IC50 |
| BIX-01294 | G9a | ~1.7 - 2.7 µM[1][2] | ~4.1 µM (significant reduction)[3] |
| GLP | ~0.7 - 0.9 µM[1][4] | ||
| UNC0631 | G9a | 4 nM[5][6] | 25 nM (in MDA-MB-231 cells)[5][6][7] |
| GLP | Potent inhibitor (IC50 < 15nM for close analog UNC0646)[8] |
Table 2: Cytotoxicity and Therapeutic Window
| Compound | Cell Line | Cytotoxicity (EC50/IC50) | Toxicity/Function Ratio* |
| BIX-01294 | MDA-MB-231 | 2.7 µM[3] | < 6[3] |
| UNC0631 | MDA-MB-231 | 2.8 µM[6][7] | ~108 (Calculated from IC50 values) |
| UNC0638 (close analog) | MDA-MB-231 | 11 µM[3] | > 100[9] |
*Toxicity/Function Ratio is the ratio of cytotoxicity EC50 to cellular H3K9me2 inhibition IC50. A higher ratio indicates a wider therapeutic window.
Table 3: Off-Target Selectivity Profile (UNC0638 as a surrogate for UNC0631)
| Target Class | Target | % Inhibition at 1 µM UNC0638 |
| Histone Methyltransferases | SUV39H1, SUV39H2, EZH2, SETD7, MLL, SMYD3, DOT1L, SETD8, PRMT1, PRMT3 | Inactive[3] |
| DNA Methyltransferase | DNMT1 | >5,000-fold selectivity over G9a/GLP[3] |
| GPCRs | Muscarinic M2 | 64%[3] |
| Adrenergic α1A | 90%[3] | |
| Adrenergic α1B | 69%[3] | |
| Other Kinases, Ion Channels, Transporters | 26 out of 29 targets in Ricerca Selectivity Panel | <30%[3] |
Note: Extensive off-target panel screening for UNC0631 is not as readily available as for its close analog UNC0638. Given their structural similarity and shared development history to improve upon BIX-01294, UNC0638's profile is a strong indicator of UNC0631's selectivity. BIX-01294 has demonstrated a lack of activity against a smaller panel of histone methyltransferases including PRMT1, SET7/9, ESET, and SUV39H1[10]. However, its broader off-target liabilities are evidenced by its cellular toxicity at concentrations near its effective dose for H3K9me2 reduction[3].
Mandatory Visualization
Caption: Comparison of BIX-01294 and UNC0631 on- and off-target activities.
Caption: Workflow for comparing inhibitor potency, selectivity, and cytotoxicity.
Experimental Protocols
Histone Methyltransferase (HMT) Activity Assay (SAHH-Coupled)
This assay quantitatively measures the activity of HMTs by detecting the production of S-adenosylhomocysteine (SAH), a universal product of S-adenosylmethionine (SAM)-dependent methyltransferases.
Principle: The assay couples the HMT reaction with the enzymatic activity of SAH hydrolase (SAHH). SAHH converts SAH to homocysteine and adenosine. The free sulfhydryl group on homocysteine is then detected using a thiol-sensitive fluorescent probe.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the G9a or GLP enzyme, a histone H3 peptide substrate, and the inhibitor (BIX-01294 or UNC0631) at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT).
-
Initiation: Start the reaction by adding the cofactor SAM.
-
Coupling Enzymes: Include SAHH in the reaction mixture to immediately convert the product SAH to homocysteine.
-
Detection: After a defined incubation period (e.g., 30-60 minutes at 30°C), add a thiol-sensitive fluorescent probe (e.g., ThioGlo1).
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of homocysteine produced, and thus to the HMT activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of HMT inhibition against the logarithm of the inhibitor concentration.
Cellular Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BIX-01294 or UNC0631 for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[1][2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50/IC50 value, the concentration at which the inhibitor reduces cell viability by 50%.
In-Cell Western (ICW) for H3K9me2 Levels
This immunocytochemical assay allows for the quantitative measurement of protein levels (in this case, a specific histone modification) directly in cultured cells in a microplate format.
Principle: Cells are fixed and permeabilized in the wells of a microplate. A primary antibody specific to the target (H3K9me2) is added, followed by a fluorescently-labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of the target protein, is measured using an imaging system. A second dye is used to normalize for cell number.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of BIX-01294 or UNC0631 for the desired time (e.g., 48 hours).
-
Fixation: Fix the cells by adding a formaldehyde (B43269) solution (e.g., 4% in PBS) for 15-20 minutes at room temperature.[11]
-
Permeabilization: Wash the cells and then permeabilize them with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[8]
-
Blocking: Block non-specific antibody binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-1.5 hours.[8][11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 (e.g., Abcam #1220) overnight at 4°C.[11]
-
Secondary Antibody and Normalization Dye Incubation: Wash the cells and then incubate with an appropriate near-infrared fluorescently-labeled secondary antibody and a cell normalization dye (e.g., DRAQ5 or CellTag) for 1 hour at room temperature, protected from light.[3]
-
Imaging and Analysis: After a final wash, scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the H3K9me2 signal and normalize it to the cell number signal. Calculate the IC50 value for the reduction of the H3K9me2 mark.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. biomol.com [biomol.com]
- 7. licorbio.com [licorbio.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 10. licorbio.com [licorbio.com]
- 11. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC0631 and Alternatives: A Comparative Guide to H3K9me2 Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC0631 and other small molecule inhibitors targeting the histone methyltransferases G9a and G9a-like protein (GLP), key enzymes responsible for histone H3 lysine (B10760008) 9 dimethylation (H3K9me2). Reduction of H3K9me2, a mark associated with transcriptional repression, is a critical area of investigation in epigenetics and drug discovery. This document presents quantitative data, detailed experimental protocols, and a mechanistic overview to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison of G9a/GLP Inhibitors
The following table summarizes the cellular potency of UNC0631 and its alternatives in reducing H3K9me2 levels across various cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their efficacy.
| Inhibitor | Target(s) | Cell Line | H3K9me2 Reduction IC50 (nM) | Reference(s) |
| UNC0631 | G9a/GLP | MDA-MB-231 | 25 | [1] |
| MCF7 | 18 | [1] | ||
| PC3 | 26 | [1] | ||
| 22RV1 | 24 | [1] | ||
| HCT116 wt | 51 | [1] | ||
| HCT116 p53-/- | 72 | [1] | ||
| IMR90 | 46 | [1] | ||
| UNC0638 | G9a/GLP | MDA-MB-231 | 81 ± 9 | [1] |
| PC3 | 59 | [1] | ||
| 22RV1 | 48 | [1] | ||
| BIX01294 | G9a/GLP | MDA-MB-231 | 500 ± 43 | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | ~1300 | [2][3] | ||
| A-366 | G9a/GLP | - | In vivo administration shown to decrease H3K9me2 | [4][5] |
| EPZ005687 | G9a/GLP | - | Potent and selective inhibitor leading to H3K9me2 reduction | [6][7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanism of Action: UNC0631-Induced H3K9me2 Reduction
UNC0631 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP. These enzymes are the primary "writers" of the H3K9me2 mark on histone tails. By competitively binding to the substrate-binding pocket of G9a and GLP, UNC0631 prevents the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 9. This inhibition leads to a global reduction in H3K9me2 levels, thereby reactivating the expression of silenced genes.
Caption: UNC0631 inhibits the G9a/GLP complex, blocking H3K9 methylation.
Experimental Protocols
Accurate assessment of H3K9me2 levels is crucial for evaluating the efficacy of inhibitors like UNC0631. Below are detailed protocols for commonly used techniques.
Western Blot for H3K9me2 Detection
This protocol outlines the steps for detecting H3K9me2 levels in cell lysates.
1. Histone Extraction (Acid Extraction Method)
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Dounce homogenize to release nuclei and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation overnight at 4°C.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
2. SDS-PAGE and Electrotransfer
-
Quantify the protein concentration of the histone extracts.
-
Denature the histone samples by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe for total Histone H3.
In-Cell Western (ICW) Assay for H3K9me2 Quantification
The ICW assay is a high-throughput method for quantifying protein levels directly in fixed cells.
1. Cell Culture and Treatment
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with UNC0631 or other inhibitors at various concentrations for the desired duration (e.g., 48 hours).
2. Cell Fixation and Permeabilization
-
Remove the treatment media and fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Immunostaining
-
Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with an IRDye-conjugated secondary antibody and a cell normalization stain (e.g., DRAQ5 or CellTag 700 Stain) for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
4. Imaging and Analysis
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein (H3K9me2) and the normalization stain.
-
Normalize the H3K9me2 signal to the cell number and calculate the IC50 values.
Caption: Workflow for the In-Cell Western (ICW) assay.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K9me2 Analysis
ChIP assays are used to determine the presence of H3K9me2 at specific genomic loci.
1. Cross-linking and Chromatin Preparation
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.
2. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G agarose (B213101) beads.
-
Incubate the chromatin with an antibody specific for H3K9me2 overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Analysis
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of H3K9 methylation by G9a inhibitors improves the development of mouse SCNT embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
UNC0631 in the Landscape of Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are pivotal in regulating gene expression and cellular function, making the enzymes that catalyze these changes attractive targets for therapeutic intervention. Among these, histone lysine (B10760008) methyltransferases (HKMTs) have garnered significant attention. This guide provides an objective comparison of UNC0631, a potent inhibitor of the G9a/GLP histone methyltransferase complex, with other key epigenetic modifiers. We will delve into their mechanisms of action, target specificity, and cellular effects, supported by experimental data and detailed protocols.
Introduction to H3K9 Methylation and its Key Players
Histone H3 lysine 9 (H3K9) methylation is a hallmark of transcriptionally silenced chromatin.[1][2][3] The primary enzymes responsible for mono- and di-methylation of H3K9 in euchromatin are the highly homologous G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[4][5][6][7] These two enzymes predominantly exist and function as a heteromeric complex.[5][6] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them prime targets for inhibitor development.[8][9] Another key enzyme in this pathway is SUV39H1, which is responsible for the trimethylation of H3K9 (H3K9me3), a mark associated with constitutive heterochromatin.
UNC0631: A Potent G9a/GLP Inhibitor
UNC0631 is a highly potent and selective small molecule inhibitor of the G9a/GLP complex.[10][11][12][13][14] It acts by binding to the active site of these enzymes, preventing the transfer of methyl groups to their histone and non-histone substrates.[10] This inhibition leads to a global reduction in H3K9me2 levels within cells.[11][14]
Comparative Analysis of UNC0631 and Other Epigenetic Modifiers
To provide a comprehensive overview, we compare UNC0631 with other inhibitors targeting H3K9 methylation: BIX-01294 and A-366, which also target G9a/GLP, and Chaetocin, an inhibitor of the SUV39H1 histone methyltransferase.
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC0631 and its comparators.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| UNC0631 | G9a, GLP | 4 (G9a)[11][12][14][15], 15 (GLP)[13] | Highly selective over other methyltransferases. |
| BIX-01294 | G9a, GLP | 1700 (G9a), 900 (GLP)[16] | Over 20-fold greater inhibition of G9a compared to GLP. No activity against a panel of other HMTs.[8] |
| A-366 | G9a, GLP | 3.3 (G9a), 38 (GLP)[9][17] | >1000-fold selectivity for G9a/GLP over 21 other methyltransferases.[9][17] |
| Chaetocin | SUV39H1 | - | Also inhibits other lysine methyltransferases. Its mechanism involves its disulfide functionality.[18] |
Table 2: Cellular Potency and Toxicity
| Compound | Cell Line | Cellular IC50 for H3K9me2 Reduction (nM) | Cytotoxicity (EC50 or IC50, µM) | Toxicity/Function Ratio |
| UNC0631 | MDA-MB-231 | 25[11][14] | 2.8[14] | High |
| MCF7 | 18[11][14] | - | - | |
| PC3 | 26[11][14] | - | - | |
| BIX-01294 | MDA-MB-231 | 500 | 2.7 | <6 |
| A-366 | PC-3 | Comparable to UNC0638 | Significantly less cytotoxic than other G9a/GLP inhibitors.[17] | High |
| Chaetocin | DIPG cells | - | Potent growth blocker.[19][20] | - |
Signaling Pathways and Experimental Workflows
G9a/GLP-Mediated Gene Silencing Pathway
The G9a/GLP complex plays a crucial role in transcriptional repression. The following diagram illustrates the canonical pathway.
Caption: G9a/GLP-mediated gene silencing pathway and the inhibitory action of UNC0631.
Experimental Workflow for Assessing Inhibitor Potency
The following diagram outlines a typical workflow for evaluating the potency of a histone methyltransferase inhibitor.
Caption: Experimental workflow for inhibitor potency and toxicity assessment.
Detailed Experimental Protocols
SAHH-coupled Histone Methyltransferase Assay (for IC50 determination)
This assay is used to determine the in vitro potency of inhibitors against histone methyltransferases.
Principle: The methyltransferase reaction produces S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine (B11128). Adenosine deaminase converts adenosine to inosine. The concentration of homocysteine, which is proportional to the methyltransferase activity, is measured by its reaction with a thiol-sensitive fluorophore like ThioGlo.[15]
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Adenosine deaminase
-
ThioGlo fluorophore
-
Assay buffer: 25 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100
-
Inhibitor stock solutions (e.g., UNC0631 in DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare the assay mixture in the assay buffer containing SAHH, adenosine deaminase, SAM, and ThioGlo.
-
Add varying concentrations of the inhibitor to the wells of the 384-well plate.
-
Add the histone methyltransferase (e.g., G9a at 25 nM) to the wells and incubate for a short period (e.g., 2 minutes).[15]
-
Initiate the reaction by adding the histone H3 peptide substrate (e.g., 10 µM).[15]
-
Monitor the increase in fluorescence over time (e.g., 20 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360/40 nm excitation and 528/20 nm emission for ThioGlo).[15]
-
Correct the activity values by subtracting the background fluorescence from wells without the enzyme or peptide.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In-Cell Western Assay for H3K9me2 Levels
This assay quantifies the levels of a specific protein modification within cells in a high-throughput format.
Principle: Cells are cultured in microplates, treated with the inhibitor, and then fixed and permeabilized. A primary antibody specific for the target modification (e.g., H3K9me2) is added, followed by a fluorescently labeled secondary antibody. A second fluorescent dye is used to normalize for cell number. The fluorescence intensity is then measured using an imaging system.
Materials:
-
Cells (e.g., MDA-MB-231)
-
96-well plates
-
Cell culture medium
-
Inhibitor (e.g., UNC0631)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody (e.g., anti-H3K9me2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain for normalization (e.g., DRAQ5)
-
Plate reader or imager
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 48 hours).
-
Remove the medium and fix the cells with the fixing solution.
-
Wash the cells with PBS and then permeabilize them.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against H3K9me2.
-
Wash and then incubate with the fluorescently labeled secondary antibody and the nuclear stain.
-
Wash the cells and measure the fluorescence intensity for both the secondary antibody and the nuclear stain.
-
Normalize the H3K9me2 signal to the nuclear stain signal to account for variations in cell number.
-
Calculate the cellular IC50 for H3K9me2 reduction.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells
-
96-well plates
-
Cell culture medium
-
Inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) with 1% Triton X-100)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the inhibitor for a specific duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for cytotoxicity.
Concluding Remarks
UNC0631 stands out as a potent and selective inhibitor of the G9a/GLP histone methyltransferase complex with a favorable separation between its functional potency and cellular toxicity.[11] When compared to the earlier generation inhibitor BIX-01294, UNC0631 demonstrates significantly improved potency both in vitro and in cellular assays. A-366 is another potent and highly selective G9a/GLP inhibitor with a distinct chemical scaffold and low cytotoxicity.[9][17] In contrast, Chaetocin targets a different H3K9 methyltransferase, SUV39H1, and its broader activity profile and distinct mechanism of action highlight the diversity of epigenetic modifiers.[18]
The choice of an epigenetic modifier for research or therapeutic development will depend on the specific biological question and the desired target profile. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the selection and application of these powerful research tools. Researchers should always consider potential off-target effects and validate the on-target activity of any inhibitor in their specific experimental system.[21][22]
References
- 1. Small Molecules Targeting H3K9 Methylation Prevent Silencing of Reactivated FMR1 Alleles in Fragile X Syndrome Patient Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. apexbt.com [apexbt.com]
- 15. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Chaetocin disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chaetocin-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chaetocin-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 22. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of UNC0631 in a Laboratory Setting
UNC0631, a potent inhibitor of histone methyltransferase G9a, is a valuable tool in epigenetic research. While its scientific applications are well-documented, its journey from the lab bench to final disposal requires careful consideration to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of UNC0631, tailored for researchers, scientists, and drug development professionals.
Key Disposal Considerations from Safety Data Sheets
Safety Data Sheets (SDS) from leading suppliers provide the foundational guidance for the disposal of UNC0631. Although specific chemical neutralization protocols are not mandated, the consistent recommendation is adherence to established regulations.
| Supplier | Key Disposal Recommendations | Environmental Hazard Classification |
| Cayman Chemical | Smaller quantities may be disposed of with household waste. For larger quantities and uncleaned packaging, disposal must be made according to official regulations. | Not classified as environmentally hazardous. |
| Selleck Chemicals | Dispose of the substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations. | Considered non-hazardous for transport. |
It is critical to note that institutional and local regulations supersede general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Standard Operating Procedure for UNC0631 Disposal
This protocol outlines the standard procedure for disposing of UNC0631 waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired UNC0631 powder in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Dispose of solutions containing UNC0631 (e.g., in DMSO or ethanol) in a designated hazardous waste container for chemical solvents. Do not mix with aqueous waste unless explicitly permitted by your EHS department.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with UNC0631 should be collected in a designated, lined container for solid chemical waste.
2. Packaging and Labeling:
-
Ensure all waste containers are in good condition and securely sealed to prevent leaks.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("UNC0631"), and any solvent components (e.g., "UNC0631 in DMSO").
-
Include the approximate concentration and quantity of the waste.
3. Storage Prior to Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, have secondary containment to catch any potential spills, and be away from general lab traffic.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow their specific procedures for waste manifest documentation and pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of UNC0631 waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of UNC0631.
By adhering to these procedures and consulting with your local safety officials, you can ensure that the disposal of UNC0631 is handled in a manner that is safe, responsible, and compliant with all applicable regulations, thereby building a foundation of trust in your laboratory's safety and chemical handling practices.
Essential Safety and Operational Guide for Handling UNC0631
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with UNC0631, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
Given that UNC0631 is a potent, cell-permeable small molecule, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling UNC0631 in both solid and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid UNC0631 (weighing, aliquoting) | Safety glasses with side shields or chemical safety goggles | Nitrile or latex gloves (double gloving recommended) | Fully buttoned laboratory coat | N95 or higher rated dust mask/respirator |
| Preparing Solutions | Chemical safety goggles or a face shield | Nitrile or latex gloves (double gloving recommended) | Chemical-resistant laboratory coat or apron | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile or latex gloves | Laboratory coat | Not required |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are vital for maintaining the stability and activity of UNC0631 and ensuring the safety of laboratory personnel.
Storage of Solid Compound:
-
Store at -20°C for up to 3 years or at -80°C for long-term storage.[1]
-
Keep the container tightly sealed in a dry and well-ventilated place.
Preparation of Stock Solutions:
-
UNC0631 is soluble in DMSO, ethanol, and DMF.[2]
-
To prepare a stock solution, it is recommended to warm the vial to 37°C for 10 minutes and/or sonicate to aid in dissolution.
-
For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial of solid UNC0631.
Storage of Stock Solutions:
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to one year or -20°C for up to one month.[3]
Disposal Plan
All waste containing UNC0631, including empty vials, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a sealed, leak-proof container labeled "Hazardous Chemical Waste." Do not pour down the drain.
-
Contaminated Sharps: Dispose of in a designated sharps container for chemical contaminants.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
In Vitro Inhibition of H3K9 Dimethylation
This protocol describes a general method for treating cells with UNC0631 to assess its effect on the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a primary target of G9a and GLP.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
UNC0631 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (anti-H3K9me2 and a loading control, e.g., anti-Histone H3)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with varying concentrations of UNC0631 (e.g., 1 nM to 1 µM) by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest UNC0631 treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against H3K9me2 and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and the loading control.
-
Normalize the H3K9me2 signal to the loading control.
-
Plot the normalized H3K9me2 levels against the UNC0631 concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow
UNC0631 Mechanism of Action
UNC0631 is a potent inhibitor of the histone methyltransferases G9a and GLP. These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][2] By inhibiting G9a and GLP, UNC0631 leads to a decrease in global H3K9me2 levels, resulting in the reactivation of silenced genes. The following diagram illustrates this signaling pathway.
Caption: Mechanism of UNC0631 action on the G9a/GLP signaling pathway.
Experimental Workflow for Assessing UNC0631 Activity
The following diagram outlines the key steps in a typical experiment to evaluate the cellular activity of UNC0631.
Caption: A typical experimental workflow for evaluating UNC0631 efficacy.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
